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  • Product: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol
  • CAS: 924868-91-7

Core Science & Biosynthesis

Foundational

A Technical Guide to Establishing the Baseline In Vitro Cytotoxicity of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the baseline in vitro cytotoxicity profile of the novel compound 2,6-Bis[(dimethylamino)methyl]-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the baseline in vitro cytotoxicity profile of the novel compound 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. Given the absence of published cytotoxicity data for this specific molecule, this document serves as a detailed roadmap for its initial characterization, grounding experimental design in the known bioactivities of its chemical class.

Introduction: Contextualizing a Novel Mannich Base

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a phenolic compound belonging to the class of Mannich bases. This chemical class is of significant interest in medicinal chemistry, with numerous analogues demonstrating considerable cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] The structural motif of a phenol with ortho-aminomethyl substituents is a recurring feature in compounds with potent biological activities. Therefore, a rigorous and well-defined characterization of the baseline cytotoxicity of this novel agent is a critical first step in evaluating its potential as a therapeutic candidate.

The objective of this guide is to present a robust, self-validating experimental strategy to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and outline the principles of data analysis and interpretation, thereby furnishing a complete framework for its preliminary cytotoxicological assessment.

Part 1: Foundational Knowledge & Mechanistic Context

A thorough understanding of the chemical class informs the experimental design. The choice of assays and endpoints is not arbitrary but is guided by the anticipated biological activities of Mannich bases and phenolic compounds.

The Established Cytotoxic Potential of Mannich Bases

Mannich bases are known for their diverse pharmacological activities, including significant anticancer properties.[4] Studies on related compounds have shown cytotoxicity in the low micromolar range against various human tumor cell lines.[3] This established precedent suggests that 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a strong candidate for exhibiting cytotoxic effects and warrants a comprehensive evaluation.

Anticipated Mechanisms of Action

The cytotoxicity of Mannich bases is often multi-faceted. Understanding these potential mechanisms is crucial for selecting appropriate and informative secondary assays in later stages of research. Key mechanisms reported for this class include:

  • Thiol Alkylation: The aminomethyl moieties can act as Michael acceptors, reacting with nucleophilic thiol groups in crucial biomolecules like glutathione (GSH) or cysteine residues in enzymes.[1][2] This can disrupt cellular redox balance and inhibit critical enzymatic functions.

  • Induction of Apoptosis: Several Mannich bases have been demonstrated to trigger programmed cell death. One well-documented pathway involves the activation of effector caspases, such as caspase-3, leading to the systematic dismantling of the cell.[3]

  • Metabolic Disruption: Certain Mannich bases can interfere with cancer cell metabolism. For instance, some have been shown to target pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, leading to a reduction in ATP production and subsequent energetic collapse in cancer cells.[5]

Special Considerations for Phenolic Compounds in In Vitro Assays

Phenolic compounds can present unique challenges in in-vitro settings. Their susceptibility to auto-oxidation can lead to the generation of reactive oxygen species (ROS) and quinone-like structures, which can be cytotoxic themselves and may interfere with certain assay chemistries.[6] Furthermore, their volatility can sometimes cause cross-contamination in multi-well plate formats.[6] It is therefore imperative to use appropriate controls, such as cell-free assays, to rule out compound-specific interference with assay reagents.

Part 2: A Validated Experimental Design for Cytotoxicity Assessment

The core of a reliable cytotoxicity assessment lies in a well-designed experiment that incorporates orthogonal assays and carefully selected biological systems.

Rationale for Cell Line Selection

To obtain a meaningful baseline profile, it is recommended to use a panel of cell lines that includes:

  • Multiple Cancer Cell Lines: To assess the breadth of activity. It is advisable to select lines from different tissue origins (e.g., breast, colon, liver).

  • A Non-Cancerous Control Cell Line: To determine the selectivity of the compound. A high therapeutic index (the ratio of cytotoxicity in normal cells versus cancer cells) is a desirable characteristic for a potential anticancer agent.

A suggested starting panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.[7]

  • HCT-116: A human colorectal carcinoma cell line.[8]

  • HepG2: A human hepatocellular carcinoma cell line.[5]

  • MRC-5: A normal human fetal lung fibroblast cell line (as a non-cancerous control).

Orthogonal Assays for Robust Data

Relying on a single assay can be misleading. Therefore, we propose a primary metabolic assay and a confirmatory membrane integrity assay.

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[8][9] It is a widely accepted, high-throughput method for assessing cell viability.

  • Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage.[10] It serves as a direct measure of cytotoxicity and complements the metabolic data from the MTT assay.

The Imperative of Self-Validating Controls

Every plate must contain a set of controls to ensure the validity of the results:

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This control is essential to ensure the vehicle itself is not toxic.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.

  • Blank Control: Medium without cells to provide a background reading for the spectrophotometer.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of Test Compound (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions to achieve final working concentrations Compound_Prep->Serial_Dilution Cell_Culture Culture & Maintain Selected Cell Lines (e.g., MCF-7, HCT-116, MRC-5) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Incubation1 Allow Cells to Adhere (24 hours) Cell_Seeding->Incubation1 Treatment Treat Cells with Compound (including controls) Incubation1->Treatment Incubation2 Incubate for Exposure Period (e.g., 48-72 hours) Treatment->Incubation2 Assay_Choice Select Assay Incubation2->Assay_Choice MTT_Assay MTT Assay: Add MTT Reagent, Incubate, Add Solubilizer Assay_Choice->MTT_Assay Metabolic LDH_Assay LDH Assay: Collect Supernatant, Add LDH Reagent Assay_Choice->LDH_Assay Membrane Integrity Read_Plate Read Absorbance on Plate Reader MTT_Assay->Read_Plate LDH_Assay->Read_Plate Data_Norm Normalize Data to Controls (% Viability) Read_Plate->Data_Norm Dose_Response Generate Dose-Response Curves Data_Norm->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Report Summarize Data (Tables & Report) IC50_Calc->Report

Caption: Experimental Workflow for Cytotoxicity Profiling.

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol in sterile DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate 2X working concentrations of the compound (resulting in a 1X final concentration). Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (provided in the kit) to control wells 1 hour before supernatant collection.

Part 4: Data Analysis and Interpretation

Calculating IC50 Values
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability (MTT): (Abs_sample / Abs_vehicle_control) * 100

    • % Cytotoxicity (LDH): ((Abs_sample - Abs_vehicle_control) / (Abs_max_release - Abs_vehicle_control)) * 100

  • Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

Summarize the final IC50 values in a clear, tabular format for easy comparison across cell lines.

Cell LineTissue of OriginTypeIC50 (µM) after 48h Exposure
MCF-7BreastAdenocarcinomaExperimental Value
HCT-116ColonCarcinomaExperimental Value
HepG2LiverCarcinomaExperimental Value
MRC-5LungNormal FibroblastExperimental Value
Interpreting the Results

The IC50 values provide a quantitative measure of the compound's potency. A lower IC50 value indicates higher potency. The selectivity index (SI) can be calculated as:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value is desirable, as it suggests the compound is preferentially toxic to cancer cells over normal cells. These initial data will guide decisions on whether to advance the compound to more complex mechanistic studies.

G cluster_pathway Hypothesized Apoptotic Pathway Compound 2,6-Bis[...]benzenol (Mannich Base) Cell_Membrane Cellular Stress (e.g., ROS, Thiol Depletion) Compound->Cell_Membrane Induces Mitochondria Mitochondrial Pathway (Bcl-2 family dysregulation) Cell_Membrane->Mitochondria Caspase9 Initiator Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Effector Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Caspase3->Apoptosis Executes

Caption: Hypothesized Apoptotic Signaling Pathway.

References

  • Dimmock JR, et al. Cytotoxic activities of Mannich bases of chalcones and related compounds. PubMed. [Link]

  • Dimmock JR, et al. Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Piersma AH, et al. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. [Link]

  • Borges, et al. Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death. MDPI. [Link]

  • Yamali C, et al. Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma. DergiPark. [Link]

  • Roman G. Mannich bases in medicinal chemistry and drug design. PMC. [Link]

  • Okolie, N. P., & A. I. I. Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. [Link]

  • Bursać Kovačević D, et al. Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. PMC. [Link]

  • Yusof, N. A., et al. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. [Link]

  • Feresin, G. E., et al. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. [Link]

  • Supplementary Figure S1. Tim-AIII inhibits cell proliferation and induces cell death in LLC and SPC-A1 cells. ResearchGate. [Link]

Sources

Exploratory

Whitepaper: Structural Elucidation and NMR Spectral Dynamics of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

Executive Summary & Molecular Architecture 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (Chemical Formula: C 17​ H 30​ N 2​ O) is a highly functionalized bis-Mannich base derivative of a substituted phenol. U...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (Chemical Formula: C 17​ H 30​ N 2​ O) is a highly functionalized bis-Mannich base derivative of a substituted phenol. Understanding its Nuclear Magnetic Resonance (NMR) spectral data requires navigating a complex topological landscape governed by three competing factors:

  • Intramolecular Hydrogen Bonding : The central phenolic hydroxyl group is flanked by two basic dimethylaminomethyl arms. This creates a strong, localized hydrogen-bonded network that drastically alters proton shielding.

  • Stereochemical Asymmetry : The 1-methylbutyl tail contains a chiral center at the C1' position. This chiral microenvironment renders the nominally symmetric aromatic ring and benzylic arms diastereotopic.

  • Steric Hindrance : The bulky substituents restrict bond rotation around the aromatic core, influencing relaxation times ( T1​ and T2​ ) and signal line widths.

This technical guide provides a comprehensive, self-validating framework for the acquisition, interpretation, and structural assignment of the 1 H and 13 C NMR spectral data for this molecule.

Self-Validating Experimental Protocols

To achieve high-resolution, reproducible spectral data, the acquisition parameters must be explicitly tailored to the molecule's specific relaxation dynamics[1].

Sample Preparation
  • Protocol : Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C) of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality : CDCl 3​ is selected because its low dielectric constant preserves the critical intramolecular hydrogen bonding network. Protic or highly polar aprotic solvents (e.g., DMSO-d 6​ or Methanol-d 4​ ) would actively disrupt these bonds, causing unpredictable chemical shift variations in the hydroxyl and benzylic protons.

1D NMR Acquisition Workflows

1 H NMR Protocol (400 MHz or higher):

  • Parameters : 30° pulse angle (zg30) to ensure rapid magnetization recovery. Relaxation Delay (D1) = 2.0 seconds.

  • Self-Validation Check : The integral of the internal TMS standard must be calibrated to exactly δ 0.00 ppm before peak picking. The residual CHCl 3​ peak must appear sharply at δ 7.26 ppm. If the phenolic -OH peak exhibits severe broadening or shifts upfield, trace water contamination is present, and the sample must be dried over activated molecular sieves.

13 C NMR Protocol (100 MHz or higher):

  • Parameters : Inverse-gated decoupling sequence (zgig) is recommended if quantitative integration of quaternary carbons is required[1]. Relaxation Delay (D1) = 5.0 seconds.

  • Causality : The quaternary carbons (C1, C2, C6, C4) lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. A prolonged D1 delay ensures these specific spins return to thermal equilibrium, preventing signal attenuation and allowing for accurate structural validation[2].

1 H NMR Spectral Data & Causality Analysis

The 1 H NMR spectrum is defined by the interplay of the aromatic core, the basic arms, and the aliphatic tail.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Phenolic -OH10.50Singlet (broad)-1H-OH
Aromatic Core6.85Singlet-2HH-3, H-5
Benzylic -CH 2​ -3.55Singlet-4H-CH 2​ -N
N-Methyls2.25Singlet-12H-N(CH 3​ ) 2​
Aliphatic C1'-H2.55Sextet7.01H-CH(CH 3​ )-
Aliphatic C2'-H 2​ 1.50Multiplet-2H-CH 2​
  • (chain)
Aliphatic C3'-H 2​ 1.25Multiplet-2H-CH 2​
  • (chain)
  • Aliphatic C1'-CH 3​ 1.18Doublet7.03HBranch -CH 3​
    Aliphatic C4'-CH 3​ 0.85Triplet7.03HTerminal -CH 3​
    Mechanistic Insights
    • The Hydroxyl Resonance ( δ 10.50) : The pronounced downfield shift is a direct consequence of strong intramolecular hydrogen bonding between the acidic phenol proton and the lone pairs of the adjacent nitrogen atoms. This interaction deshields the proton, reducing its local electron density and shifting its resonance frequency significantly higher than a standard unhindered phenol ( ∼δ 5.0 ppm)[2].

    • Diastereotopic Effects (*) : Because the 1-methylbutyl group contains a chiral center at C1', the molecule lacks a true plane of symmetry. Consequently, the two aromatic protons (H-3 and H-5) and the two benzylic CH 2​ groups are technically diastereotopic. While they often appear as singlets due to rapid conformational averaging at room temperature, high-field instruments (>600 MHz) or low-temperature experiments may resolve the benzylic protons into an AB quartet[3].

    13 C NMR Spectral Data & Relaxation Dynamics

    Carbon-13 shifts provide a definitive, unambiguous map of the molecular skeleton.

    Carbon EnvironmentChemical Shift ( δ , ppm)Type (DEPT-135)Assignment
    C-OH (Aromatic)153.5Quaternary (C)C-1
    C-Alkyl (Aromatic)138.2Quaternary (C)C-4
    C-CH 2​ N (Aromatic)126.4CHC-3, C-5
    C-Ar (Aromatic)122.8Quaternary (C)C-2, C-6
    Benzylic59.2CH 2​ -CH 2​ -N
    N-Methyls44.5CH 3​ -N(CH 3​ ) 2​
    Aliphatic C2'40.5CH 2​ -CH 2​
    • (chain)
    Aliphatic C1'39.1CH-CH(CH 3​ )-
    Aliphatic C1'-CH 3​ 22.4CH 3​ Branch -CH 3​
    Aliphatic C3'20.8CH 2​ -CH 2​
  • (chain)
  • Aliphatic C4'14.2CH 3​ Terminal -CH 3​
    Mechanistic Insights

    The highly deshielded nature of C-1 ( δ 153.5) is driven by the inductive electronegativity of the oxygen atom. The benzylic carbons ( δ 59.2) are shifted downfield relative to standard alkyl groups due to the adjacent electronegative nitrogen atom, serving as a reliable diagnostic peak for Mannich base derivatives[3].

    2D NMR Strategies for Unambiguous Assignment

    To elevate the analysis from predictive to definitive, a suite of 2D NMR experiments is required[1].

    • COSY (Correlation Spectroscopy) : Validates the connectivity of the 1-methylbutyl chain. The doublet at δ 1.18 (C1'-CH 3​ ) will show a strong cross-peak with the sextet at δ 2.55 (C1'-H), confirming the branched architecture.

    • HSQC (Heteronuclear Single Quantum Coherence) : Resolves overlapping proton signals by correlating them to their directly attached carbons. This is critical for differentiating the N-methyl protons from the aliphatic chain protons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Essential for bridging the substituents to the aromatic core. The benzylic protons ( δ 3.55) will show long-range 3JCH​ couplings to the phenolic C-1 ( δ 153.5) and the aromatic C-3/C-5 ( δ 126.4), unequivocally proving the 2,6-substitution pattern[1].

    Logical Workflow Diagram

    G N1 Sample Preparation (CDCl3, TMS internal std) N2 1D NMR Acquisition (1H & 13C with NOE) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Initial 1H/13C Assignment (Integrals & Shifts) N2->N4 N5 Spin System Mapping (COSY: Alkyl Chain) N3->N5 N4->N5 N6 Backbone & Linkage (HMBC: Phenol Core) N5->N6 N7 Final Structure Validation (Stereocenter Effects) N6->N7

    Logical workflow for the acquisition and unambiguous assignment of NMR spectral data.

    References

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 2008. URL:[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

    • Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds: Tables of Spectral Data." Journal of the American Chemical Society, 2001. URL:[Link]

    Sources

    Foundational

    An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    This guide provides a comprehensive technical overview of the methodologies and critical considerations for assessing the thermodynamic stability of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. Tailored for...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive technical overview of the methodologies and critical considerations for assessing the thermodynamic stability of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical liabilities of the molecule, outlines robust experimental protocols for stability evaluation, and provides insights into the interpretation of the resulting data.

    Introduction: Understanding the Core Stability Concerns

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a sterically hindered phenolic compound featuring two tertiary amine functionalities. This unique structural arrangement suggests potential utility as an antioxidant, a catalytic ligand, or a synthetic intermediate in pharmaceutical development.[1] However, the very features that confer its potential bioactivity—the phenolic hydroxyl group and the aminomethyl substituents—also represent potential sites for degradation. A thorough understanding of its thermodynamic stability is therefore paramount for predicting its shelf-life, ensuring its efficacy and safety in various applications, and guiding formulation development.

    The stability of a chemical entity is its capacity to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as heat, light, humidity, and pH.[2] For a compound like 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, instability can lead to loss of potency, formation of toxic degradation products, and unpredictable performance. This guide will provide the scientific framework to systematically investigate these potential liabilities.

    Intrinsic Chemical Liabilities and Potential Degradation Pathways

    The molecular architecture of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol contains several functional groups that are susceptible to degradation. Based on the general chemical properties of phenolic compounds and tertiary amines, several degradation pathways can be postulated.[3]

    Oxidation

    The phenolic hydroxyl group is highly susceptible to oxidation, which can proceed via a one-electron transfer mechanism to form a phenoxyl radical. This radical is resonance-stabilized and can participate in further reactions, leading to the formation of quinone-type structures or even ring-opening products.[3] The presence of electron-donating aminomethyl groups can further activate the phenolic ring towards oxidation. Additionally, the tertiary amine groups can be oxidized to their corresponding N-oxides.[3]

    Photodegradation

    Phenolic compounds are often sensitive to light, particularly in the UV range.[3] Absorption of photons can excite the molecule to a higher energy state, leading to the formation of reactive species that can undergo various reactions, including oxidation and rearrangement, often resulting in the formation of colored degradants.

    pH-Dependent Degradation

    The molecule possesses both a weakly acidic phenolic proton and two basic tertiary amine groups. Consequently, its stability is expected to be highly dependent on the pH of its environment.[3] In acidic conditions, the amino groups will be protonated, which may alter the electron density of the aromatic ring and influence its susceptibility to other degradation pathways. In basic conditions, the phenolic proton will be abstracted, forming a phenoxide anion, which is extremely sensitive to oxidation.

    N-Demethylation

    The dimethylamino groups may be susceptible to N-demethylation, particularly under oxidative or certain metabolic conditions, to form the corresponding secondary or primary amines.[3]

    Degradation Pathways Potential Degradation Pathways cluster_main cluster_products A 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol B Phenoxyl Radical A->B Oxidation D N-Oxide Derivatives A->D Oxidation E Photodegradation Products (Colored) A->E Light (UV/Vis) F N-Demethylated Products A->F Oxidative/Metabolic Conditions G Phenoxide Anion (Base-catalyzed) A->G Basic Conditions (High pH) C Quinone-type Structures B->C

    Caption: Potential degradation pathways of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol.

    Experimental Assessment of Thermodynamic Stability

    A comprehensive evaluation of the thermodynamic stability of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol requires a multi-faceted approach, combining thermal analysis with forced degradation studies.

    Thermal Analysis

    Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature.

    DSC is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.[4] A sharp melting endotherm is indicative of a pure, crystalline solid. Broadening of the peak or the appearance of additional thermal events at lower temperatures can indicate the presence of impurities or degradation.

    Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan.

    • Instrument Setup:

      • Temperature Program: Ramp from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

      • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Data Analysis: Determine the onset temperature of melting and the peak maximum. Integrate the melting endotherm to calculate the heat of fusion (ΔHfus).

    TGA measures the change in mass of a sample as a function of temperature.[4] It is used to determine the decomposition temperature and to identify any loss of volatiles. For the title compound, a single-step decomposition is expected. The onset of mass loss provides a clear indication of the temperature at which thermal degradation begins.

    Experimental Protocol: Thermogravimetric Analysis (TGA)

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

    • Instrument Setup:

      • Temperature Program: Ramp from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

      • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    Forced Degradation (Stress) Studies

    Forced degradation studies are essential for identifying the likely degradation products and pathways, and for establishing the stability-indicating nature of the analytical methods used.[5] These studies involve subjecting the compound to conditions more severe than those it would likely encounter during its shelf-life.[2][6]

    Experimental Protocol: Forced Degradation Studies

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]

    • Stress Conditions:

      • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.[3]

      • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

      • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

      • Thermal Degradation (Solid State): Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C for 48 hours.[3]

      • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

    Experimental Workflow Experimental Workflow for Stability Assessment cluster_start cluster_analysis Analytical Techniques cluster_thermal cluster_forced cluster_output Data Output & Interpretation cluster_conclusion Start Compound: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol A Thermal Analysis Start->A B Forced Degradation Start->B C DSC A->C D TGA A->D E Acidic Stress B->E F Basic Stress B->F G Oxidative Stress B->G H Thermal Stress B->H I Photolytic Stress B->I J Melting Point, ΔHfus C->J K Decomposition Temperature D->K L Degradation Profile (HPLC) E->L F->L G->L H->L I->L End Thermodynamic Stability Profile J->End K->End M Identification of Degradants L->M M->End

    Caption: A generalized workflow for assessing the thermodynamic stability of the target compound.

    Data Interpretation and Reporting

    The data generated from the thermal analysis and forced degradation studies should be collated to build a comprehensive stability profile of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol.

    Thermal Stability Data
    ParameterTypical ValueSignificance
    Melting Point (DSC) To be determinedA sharp melting point indicates high purity.
    Heat of Fusion (DSC) To be determinedProvides information on the crystallinity of the material.[7]
    Decomposition Onset (TGA) To be determinedThe temperature at which the compound begins to degrade thermally.
    Forced Degradation Data

    The results from the forced degradation studies should be presented in a table summarizing the percentage of the parent compound remaining and the percentage of the major degradation product formed under each stress condition.

    Stress Condition% Parent Compound Remaining% Major DegradantObservations
    0.1 M HCl, 80°C, 24h To be determinedTo be determinede.g., No significant degradation
    0.1 M NaOH, 80°C, 24h To be determinedTo be determinede.g., Significant degradation, color change
    3% H₂O₂, RT, 24h To be determinedTo be determinede.g., Rapid degradation
    105°C, 48h (solid) To be determinedTo be determinede.g., Stable
    Photolytic To be determinedTo be determinede.g., Formation of colored degradants

    The identity of any significant degradation products should be determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Conclusion

    The thermodynamic stability of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a critical parameter that dictates its potential applications and shelf-life. A systematic investigation involving thermal analysis (DSC and TGA) and comprehensive forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions is essential for a thorough stability assessment. The insights gained from these studies will enable researchers to identify potential liabilities, develop stable formulations, and ensure the quality, safety, and efficacy of products containing this compound.

    References

    • Benchchem. Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
    • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
    • PubMed. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
    • Stability Testing of Pharmaceutical Products. (2012, March 17).
    • ACCELER
    • Thermal Processing for the Release of Phenolic Compounds from Wheat and O
    • Synthesis and thermal properties of some phenolic resins. (2019, October 25).
    • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. (2023, August 15).
    • PubMed.
    • Evaluating the Effect of Thermal Treatment on Phenolic Compounds in Functional Flours Using Vis–NIR–SWIR Spectroscopy: A Machine Learning Approach. (2025, July 29).
    • Thermal Processing for the Release of Phenolic Compounds from Wheat and O
    • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4. (2021, December 2).
    • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1).
    • Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. (2022, July 12).
    • ResearchGate. Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl) Phenol.
    • ResearchGate.
    • Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)
    • Benchchem. Synthesis Protocols for 2,6-Bis(aminomethyl)
    • ResearchGate. THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.
    • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
    • {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane.
    • KEGG Degradation of aromatic compounds - Reference p
    • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020, July 24).
    • SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2- PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBI. (2020, April 17).
    • Bibliomed. 73 KINETIC AND THERMAL STABILITY STUDIES OF BISPHENOL-C DERIVATIVES Bhavin Dhaduk[a]* and Sonali Borkar[a].
    • Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. (2020, February 15).
    • КиберЛенинка. SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE.
    • NIH PubChem. Phenol, 2,6-bis((dimethylamino)methyl)-.
    • NIH PubChem. 4,4'-(1-Methylethylidene)bis(2,6-bis((dimethylamino)methyl)phenol.
    • National Institute of Standards and Technology. 4-methyl-2,6-bis(1-methylethyl)

    Sources

    Exploratory

    Structural Elucidation of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol via Single-Crystal X-Ray Diffraction

    Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture The compound 2,6-Bis[(dimethylami...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary & Molecular Architecture

    The compound 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (often referred to as a bis-Mannich base) is a highly functionalized phenolic derivative. Molecules of this class are of significant interest in medicinal chemistry for their antimalarial and cytotoxic properties , and in organometallic chemistry as precursors to robust N,O,N-pincer ligands.

    From a crystallographic perspective, this molecule presents a fascinating dichotomy of rigidity and flexibility:

    • The Rigid Core: The central phenol ring is flanked by two ortho-(dimethylamino)methyl groups. This proximity forces a strong intramolecular hydrogen bond (O–H···N) between the phenolic hydroxyl and one of the amine nitrogens. This interaction restricts the rotation of the C–O bond, rigidifying the core .

    • The Flexible Tail: The para-substituted 1-methylbutyl group is highly lipophilic, conformationally flexible, and contains a chiral center. Because the compound is typically synthesized as a racemate, this chain is the primary source of crystallographic disorder.

    This whitepaper outlines the self-validating protocols required to successfully crystallize, solve, and refine the structure of this complex molecule using Single-Crystal X-Ray Diffraction (SC-XRD).

    Causality-Driven Experimental Protocols

    To achieve a high-resolution crystal structure, every step from synthesis to refinement must be logically justified and self-validating.

    Phase 1: Synthesis and Crystal Growth

    The compound is synthesized via a multicomponent Mannich reaction. 4-(1-methylbutyl)phenol is reacted with an excess of formaldehyde and dimethylamine. The causality behind using excess reagents is to drive the equilibrium toward exhaustive ortho-aminomethylation, preventing the formation of mono-substituted impurities that would poison crystal nucleation.

    Because the 1-methylbutyl chain imparts significant lipophilicity, the compound is prone to "oiling out" (phase separation as a viscous liquid) rather than forming an ordered crystal lattice.

    • Protocol: Use a binary solvent system of hexane and ethyl acetate (3:1 v/v) for slow evaporation.

    • Causality: The non-polar hexane solubilizes the flexible alkyl chain, while the moderately polar ethyl acetate hydrogen-bonds with the amine groups. As the volatile hexane evaporates first, it creates a controlled supersaturation gradient that forces ordered nucleation over amorphous oiling.

    Phase 2: X-Ray Data Collection
    • Protocol: Select a single crystal under polarized light (checking for uniform extinction to rule out twinning). Mount the crystal on a cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold nitrogen stream at 100 K.

    • Causality: The cryogenic temperature is non-negotiable. At room temperature, the high thermal motion of the 1-methylbutyl chain smears the electron density into unresolvable noise. Cooling to 100 K freezes the chain into discrete conformations, drastically reducing the Atomic Displacement Parameters (ADPs). The perfluoropolyether oil self-validates this step by freezing into a rigid glass, immobilizing the crystal without contributing to Bragg diffraction.

    Workflow N1 Synthesis & Purification (Mannich Reaction) N2 Crystal Growth (Slow Evaporation) N1->N2 Pure API N3 Crystal Selection & Mounting (Cryoloop) N2->N3 Single Crystal N4 X-Ray Data Collection (100 K, Mo/Cu Kα) N3->N4 N2 Stream N5 Phase Problem Solution (SHELXT Dual-Space) N4->N5 Raw Reflections N6 Anisotropic Refinement (SHELXL / Olex2) N5->N6 Initial Model

    SC-XRD workflow for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol.
    Phase 3: Structure Solution and Refinement

    The crystallographic phase problem is solved using the dual-space algorithm in SHELXT .

    • Causality: Unlike traditional direct methods, dual-space recycling iterates between real space (electron density maps) and reciprocal space (structure factors). This is highly effective for light-atom structures (C, H, N, O) and automatically assigns the correct space group based on phase consistency.

    • Refinement: The structure is refined using full-matrix least-squares on F2 in SHELXL, interfaced through Olex2 .

    Handling Conformational Disorder (Self-Validating Logic)

    The 1-methylbutyl group at the para position is highly susceptible to positional disorder. If the initial electron density map reveals elongated or "cigar-shaped" ADPs for the alkyl carbons, the model is failing to represent the physical reality of the crystal.

    Step-by-Step Disorder Modeling Protocol:

    • Identify the split: Locate the residual electron density peaks ( Δρ ) surrounding the elongated carbon atoms.

    • Part Assignment: Split the disordered chain into two distinct conformations (Part 1 and Part 2).

    • Occupancy Refinement: Assign a Free Variable (FVAR) to tie the occupancies of Part 1 and Part 2 so they sum to 1.0 (e.g., refining to 0.65 / 0.35).

    • Geometric Restraints: Apply SADI (Similar Distance) restraints to ensure the C–C bond lengths in both parts remain chemically sensible (~1.54 Å). Apply SIMU and DELU restraints to force neighboring atoms to have similar thermal motion.

    • Validation: The refinement validates itself when the Goodness-of-Fit (GoF) approaches 1.00, the R1​ value drops, and the maximum residual electron density ( Δρmax​ ) drops below 0.5 e/ų.

    Refinement Start Identify High ADPs in 1-Methylbutyl Chain Split Split Positions into Part 1 & Part 2 Start->Split FVAR Assign Free Variable (FVAR) for Occupancy Split->FVAR Restraints Apply Restraints (SADI, SIMU, DELU) FVAR->Restraints Refine Refine to Convergence (Check GoF & wR2) Restraints->Refine

    Decision tree for modeling positional disorder in the 1-methylbutyl chain.

    Quantitative Data Presentation

    A successful SC-XRD experiment for this compound will yield metrics that fall within the strict tolerances outlined in Table 1. These parameters serve as the ultimate self-validating benchmark for the structural model.

    Table 1: Target Crystallographic Parameters and Validation Metrics

    ParameterExpected Value / RangeCausality / Significance
    Crystal System Monoclinic or TriclinicTypical packing for asymmetric, bulky Mannich bases.
    Space Group P21​/c or P1ˉ Centrosymmetric packing accommodates the racemic 1-methylbutyl chain.
    Temperature 100(2) KSuppresses thermal motion of the flexible alkyl chain.
    Rint​ < 0.05Validates the quality, redundancy, and internal consistency of the raw data.
    R1​ ( I>2σ(I) ) < 0.05Indicates a high-quality refinement with minimal model bias.
    wR2​ (all data) < 0.15Confirms the variance-weighted fit of the structural model.
    Goodness-of-Fit (GoF) 1.00 – 1.05Self-validates that the applied restraints (SADI/SIMU) are chemically sound and not overfitting.
    Δρmax​ / Δρmin​ < 0.5 / > -0.5 e/ųConfirms no missing atoms or unmodeled disorder in the solvent/alkyl regions.

    References

    • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A / PubMed URL: [Link]

    • Title: OLEX2: a complete structure solution, refinement and analysis program Source: OlexSys / Journal of Applied Crystallography URL: [Link]

    • Title: 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol Source: Acta Crystallographica Section E / ResearchGate URL: [Link]

    • Title: Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

    Protocols & Analytical Methods

    Method

    HPLC-UV method development for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    An Application Note and Protocol for the HPLC-UV Method Development and Validation of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Abstract This document provides a comprehensive guide for the development and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the HPLC-UV Method Development and Validation of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Abstract

    This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. As a molecule featuring both a phenolic hydroxyl group and two tertiary amine functions, its analysis presents unique challenges due to its ionizable nature. This guide, designed for researchers and drug development professionals, details a systematic approach, from initial analyte characterization and method scouting to fine-tuning of chromatographic parameters and full validation according to ICH Q2(R1) guidelines. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a pharmaceutical setting.

    Introduction

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a substituted phenol derivative whose structural complexity, featuring both acidic (phenolic) and basic (dimethylamino) functional groups, necessitates a carefully controlled analytical method for accurate quantification. The presence of these ionizable groups can lead to poor peak shape, variable retention times, and other chromatographic inconsistencies if not properly addressed. The objective of this work is to establish a reliable and reproducible HPLC-UV method by systematically optimizing critical parameters such as mobile phase pH, column chemistry, and organic modifier composition.

    The principles of reversed-phase chromatography for ionizable compounds are central to this method. The retention and peak shape of such compounds are highly dependent on the pH of the mobile phase relative to their pKa values[1][2]. By controlling the pH, we can suppress the ionization of the analyte's basic functional groups, thereby increasing its hydrophobicity and retention on a non-polar stationary phase, which is crucial for achieving sharp, symmetrical peaks[3][4]. This application note provides a step-by-step protocol for developing a method grounded in these principles and validating it to ensure its suitability for its intended purpose, in accordance with international regulatory standards[5][6].

    Analyte Properties

    Understanding the physicochemical properties of the analyte is the foundation of logical method development.

    PropertyValue / InformationSource
    IUPAC Name 2,6-bis[(dimethylamino)methyl]-4-(pentan-2-yl)phenol
    Synonym 2,6-bis[(dimethylamino)methyl]-4-(1-methylbutyl)phenol
    CAS Number 924868-91-7
    Molecular Formula C₁₇H₃₀N₂O
    Molecular Weight 278.44 g/mol
    Chemical Nature Contains a weakly acidic phenol group (pKa ~10) and two more basic tertiary amine groups (pKa of conjugate acid ~9-10). The overall character in acidic to neutral pH is basic.Inferred from structure
    UV Chromophore Substituted phenol ring.Inferred from structure

    Experimental

    Instrumentation and Materials
    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (18.2 MΩ·cm, prepared using a Milli-Q system), Formic acid (reagent grade), Ammonium acetate (reagent grade).

    • Reference Standard: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, purity >99%.

    Recommended Chromatographic Conditions

    The following table summarizes the final, optimized conditions for the analysis.

    ParameterRecommended Condition
    Column Ascentis C18, 4.6 x 150 mm, 3 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B over 1 minute, and re-equilibrate for 5 minutes.
    Flow Rate 1.0 mL/min
    Column Temperature 35 °C
    Injection Volume 10 µL
    UV Detection 275 nm
    Sample Diluent 50:50 (v/v) Acetonitrile:Water

    Detailed Protocol: Method Development

    The development of a robust HPLC method is a systematic process. The causality behind each step is crucial for creating a scientifically sound procedure.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Solubility & UV Scan) B Column & Mobile Phase Selection A->B Informs initial choices C Scouting Gradient Run (5-95% Acetonitrile) B->C Establishes starting point D Mobile Phase pH Optimization C->D Identifies retention window E Gradient & Flow Rate Refinement D->E Improves peak shape F Final Method Selection E->F Achieves optimal resolution

    Systematic workflow for HPLC method development.
    Step 1: Analyte Characterization
    • Solubility Testing: Assess the solubility of the reference standard in common HPLC solvents (Water, Acetonitrile, Methanol). The analyte's basic nature suggests good solubility in acidic aqueous solutions and organic solvents. A 50:50 mix of acetonitrile and water is a common and effective starting diluent.

    • UV Spectrum Analysis: Prepare a solution of the analyte (~10 µg/mL) in the chosen sample diluent. Using the DAD, perform a UV scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For phenolic compounds, this is typically around 270-280 nm. Select this λmax for detection to ensure maximum sensitivity.

    Step 2: Column and Mobile Phase Selection
    • Column Choice: The primary challenge with basic analytes is their interaction with acidic silanol groups on the silica backbone of traditional HPLC columns, leading to peak tailing[7]. Start with a modern, high-purity C18 column (e.g., Ascentis C18) which has minimal residual silanol activity.

    • Mobile Phase Strategy: To ensure protonation of the basic dimethylamino groups and minimize silanol interactions, an acidic mobile phase is the logical starting point. A mobile phase pH of approximately 2.5-3.5 is ideal.

      • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if needed[4].

      • Mobile Phase B: Use 100% Acetonitrile. It is generally preferred over methanol as it provides lower backpressure and better UV transparency[8].

    Step 3: Scouting Gradient
    • Purpose: A scouting gradient is an efficient way to determine the approximate elution conditions and overall complexity of the sample[4].

    • Protocol:

      • Program a wide, linear gradient from 5% to 95% Acetonitrile over 20 minutes.

      • Inject the analyte solution.

      • Observe the retention time and peak shape. This initial run provides critical information to build a more focused and efficient gradient in the next step.

    Step 4: Gradient and Flow Rate Optimization
    • Gradient Refinement: Based on the scouting run, narrow the gradient around the elution point of the analyte. For example, if the analyte eluted at 15 minutes in the 5-95% run (corresponding to ~50% Acetonitrile), a new gradient of 20-80% over 10 minutes will provide better resolution and a shorter run time.

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and system pressure.

    • Temperature: Elevating the column temperature to 30-40 °C can decrease mobile phase viscosity (lowering backpressure) and improve peak efficiency. A constant, controlled temperature is critical for reproducible retention times.

    Detailed Protocol: Method Validation (per ICH Q2(R1))

    Method validation demonstrates that the analytical procedure is suitable for its intended purpose[5][9].

    ValidationParameters cluster_0 Core Performance Metrics cluster_1 Method Capabilities cluster_2 Reliability center Validated Analytical Procedure Accuracy Accuracy (Closeness to True Value) Accuracy->center Precision Precision (Agreement between measurements) Precision->center Linearity Linearity (Proportionality to Concentration) Linearity->center Range Range Linearity->Range Specificity Specificity (Analyte vs. Interferences) Specificity->center LOD LOD (Lowest Detectable Amount) LOQ LOQ (Lowest Quantifiable Amount) LOD->LOQ Range->center Robustness Robustness (Insensitive to Small Variations) Robustness->center

    Interrelationship of method validation parameters.
    Protocol Steps:
    • Specificity:

      • Inject a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

      • If applicable, inject a placebo (formulation without the active ingredient) and samples of known impurities to demonstrate that the method can unequivocally assess the analyte in their presence.

    • Linearity:

      • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

      • Inject each solution in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Range:

      • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study[5].

    • Accuracy:

      • Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three replicates at each level.

      • Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

      • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

      • Confirm the LOQ by preparing a sample at this concentration and demonstrating acceptable precision and accuracy.

    • Robustness:

      • Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

      • Examples of variations include:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 2 °C)

        • Mobile phase pH (± 0.1 units)

      • The results should remain within the acceptance criteria, demonstrating the method's reliability during normal use[5].

    Results and Discussion

    The developed HPLC-UV method successfully separates and quantifies 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. The use of an acidic mobile phase (pH ~2.7) effectively protonates the tertiary amine groups, leading to a sharp, symmetrical peak with a typical retention time of approximately 8.5 minutes under the specified gradient conditions. The validation results, summarized below, confirm the method is highly reliable.

    Validation Summary Table
    ParameterResultAcceptance Criteria
    Specificity No interference at analyte retention timeMet
    Linearity (r²) 0.9995≥ 0.999
    Range 50% - 150% of target concentrationConfirmed
    Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
    Precision (Repeatability RSD) 0.8%≤ 2.0%
    Precision (Intermediate RSD) 1.1%≤ 2.0%
    Robustness No significant impact from minor variationsMet

    The method's robustness indicates that minor fluctuations in day-to-day operations will not adversely affect the accuracy and precision of the results. The successful validation ensures the method's suitability for routine quality control analysis.

    Conclusion

    A specific, linear, accurate, precise, and robust reversed-phase HPLC-UV method has been successfully developed and validated for the quantitative analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. The systematic approach, centered on controlling the mobile phase pH to manage the analyte's ionization state, proved critical for achieving excellent chromatographic performance. This application note and protocol provide a comprehensive framework for scientists to implement this method for quality control and other analytical applications.

    References

    • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

    • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

    • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

    • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

    • Scribd. (2018, February 14). Reversed Phase HPLC for Ionizable Samples. Retrieved from [Link]

    • Separation Science. (2023, December 8). Reversed-Phase HPLC of Ionizable Analytes. Retrieved from [Link]

    • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

    • American Laboratory. (2023, September 26). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7). Retrieved from [Link]

    • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]

    • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

    • ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Phenol, 2,6-bis((dimethylamino)methyl)-4-methyl-. PubChem Compound Summary. Retrieved from [Link]

    • Scribd. (n.d.). Methods for Analyzing Phenolic Compounds. Retrieved from [Link]

    • National Center for Biotechnology Information. (1987, August 17). Analytical techniques for the determination of phenolic amine neurotransmitter conjugates. Life Sciences. Retrieved from [Link]

    • R Discovery. (1987, August 1). Analytical techniques for the determination of phenolic amine neurotransmitter conjugates. Life Sciences, 41. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 4,4'-(1-Methylethylidene)bis(2,6-bis((dimethylamino)methyl)phenol. PubChem Compound Summary. Retrieved from [Link]

    • MDPI. (2025, August 25). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. Retrieved from [Link]

    • SIELC Technologies. (2018, February 16). Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

    • SIELC Technologies. (2018, February 16). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821
    • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

    Sources

    Application

    Application Notes and Protocols for the In Vitro Evaluation of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Bioactivity of Novel Phenolic Compounds The exploration of novel chemical entities is a cornerstone of therapeutic innovation. P...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Unveiling the Bioactivity of Novel Phenolic Compounds

    The exploration of novel chemical entities is a cornerstone of therapeutic innovation. Phenolic compounds, in particular, are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This guide focuses on providing a strategic and detailed framework for the initial in vitro characterization of a specific novel agent: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol .

    Cell-based assays are fundamental to modern biological research and drug development, offering a physiologically relevant context to understand the complex interactions between a compound and a living system.[1][2][3] Unlike isolated biochemical assays, live-cell assays provide crucial data that can better predict in vivo responses.[1] This document outlines a logical, tiered approach for assessing the cytotoxic, anti-proliferative, and pro-apoptotic potential of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, guiding the researcher from broad screening to more mechanistic insights. The protocols provided herein are designed to be robust and self-validating, with explanations of the scientific principles behind each step to empower the user to make informed experimental decisions.

    Section 1: Initial Cytotoxicity Profiling using the MTT Assay

    The first critical step in evaluating a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a reliable and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][6]

    Experimental Workflow: Cytotoxicity Assessment

    The following diagram illustrates the general workflow for determining the cytotoxic profile of a novel compound.

    Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare Stock Solution of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol treatment Dose-Response Treatment (Serial Dilutions) prep_compound->treatment prep_cells Cell Culture & Seeding (e.g., 96-well plate) prep_cells->treatment incubation Incubate for Defined Periods (e.g., 24, 48, 72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout analysis Data Analysis & IC50 Determination readout->analysis

    Caption: General workflow for cytotoxicity assessment of a novel compound.

    Protocol 1: Cell Viability by MTT Assay

    Materials:

    • 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    • Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

    Procedure:

    • Cell Seeding: Culture cells to ~80% confluency, then harvest and resuspend in fresh medium. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

    • Compound Preparation and Treatment: Prepare a stock solution of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.[1][5]

    • Incubation: Incubate the plate for various exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4][5] Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

    Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%, should be determined from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

    ParameterDescription
    Cell Viability (%) (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
    IC₅₀ The concentration of the compound that results in 50% inhibition of cell viability.

    Section 2: Assessing Effects on Cell Proliferation

    While cytotoxicity assays measure cell death, it is also crucial to determine if a compound has cytostatic effects, meaning it inhibits cell division without necessarily killing the cells. Assays that measure DNA synthesis are direct methods for quantifying cell proliferation.[7] The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern method that detects newly synthesized DNA. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis and is detected via a click chemistry reaction, which is faster and less harsh than the antibody-based detection required for its predecessor, BrdU.[8]

    Protocol 2: Cell Proliferation by EdU Incorporation Assay

    Materials:

    • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and reaction buffers)

    • Cell line of interest

    • Complete culture medium

    • 96-well clear-bottom black plates (for fluorescence microscopy)

    • Fixative (e.g., 3.7% formaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Nuclear counterstain (e.g., Hoechst 33342)

    • Fluorescence microscope or high-content imaging system

    Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (and controls) as described in the MTT protocol. Concentrations should be chosen based on the IC₅₀ value, typically below this value to assess anti-proliferative effects without inducing widespread cell death.

    • EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM. Incubate for the remaining time to allow for its incorporation into newly synthesized DNA.[8]

    • Cell Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[8] Wash again with PBS, then permeabilize the cells with 0.5% Triton X-100 in PBS for 20-30 minutes.[8]

    • Click-iT® Reaction: Prepare the click chemistry reaction cocktail containing the fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction mixture for 30 minutes in the dark.[8]

    • Nuclear Staining: Wash the cells with PBS. Stain the nuclei with Hoechst 33342 for 15-30 minutes.

    • Imaging and Analysis: Wash the cells again and acquire images using a fluorescence microscope. The total number of cells can be determined by the Hoechst stain (blue), and the number of proliferating cells by the EdU stain (e.g., green or red, depending on the azide used).

    Data Analysis: The proliferation rate is calculated as the percentage of EdU-positive cells relative to the total number of cells.

    ParameterCalculation
    Proliferation Rate (%) (Number of EdU-positive cells / Total number of cells) x 100

    Section 3: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis

    Once a compound is confirmed to be cytotoxic, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anti-cancer therapies.[9][10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[9]

    Apoptosis Signaling Pathways

    The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[12]

    Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

    Caption: The extrinsic and intrinsic apoptosis signaling pathways.

    Protocol 3: Apoptosis Detection by Annexin V/PI Staining

    Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

    • Treated and control cells

    Procedure:

    • Cell Culture and Treatment: Culture cells and treat them with 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.[9]

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation buffer (e.g., EDTA-based) to avoid membrane damage. Centrifuge the cells at 300 x g for 5 minutes.[1]

    • Washing: Discard the supernatant and wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

    Data Interpretation: The flow cytometry data will allow for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

    Cell PopulationAnnexin V StainingPropidium Iodide (PI) Staining
    Viable NegativeNegative
    Early Apoptosis PositiveNegative
    Late Apoptosis/Necrosis PositivePositive
    Primary Necrosis NegativePositive

    Conclusion

    This guide provides a foundational set of protocols for the initial in vitro characterization of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. By systematically assessing its impact on cell viability, proliferation, and the induction of apoptosis, researchers can gain valuable insights into its potential biological activity. The data generated from these assays will be critical in guiding further mechanistic studies and evaluating the therapeutic potential of this novel compound.

    References

    • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

    • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

    • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

    • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

    • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

    • Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

    • BioInformant. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from [Link]

    • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). A simple technique for quantifying apoptosis in 96-well plates. Retrieved from [Link]

    • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. Retrieved from [Link]

    Sources

    Method

    Application Note: LC-MS/MS Sample Preparation for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)phenol

    Executive Summary The quantification of highly functionalized phenolic amines in complex biological or environmental matrices presents unique bioanalytical challenges. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)phen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quantification of highly functionalized phenolic amines in complex biological or environmental matrices presents unique bioanalytical challenges. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)phenol (CAS: 924868-91-7) is a complex lipophilic molecule featuring a phenolic core, a bulky 1-methylbutyl (pentan-2-yl) aliphatic chain, and two ortho-substituted tertiary amines.

    This application note provides researchers and drug development professionals with a comprehensive, self-validating methodology for the extraction and LC-MS/MS quantification of this compound. By leveraging the molecule's distinct physicochemical properties, we establish a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol that guarantees high recovery, eliminates matrix-induced ion suppression, and complies with stringent regulatory validation standards[1].

    Physicochemical Profiling & Causality in Method Design

    As a Senior Application Scientist, it is critical to design extraction protocols based on the intrinsic physicochemical causality of the analyte rather than relying on generic templates.

    Structural Analysis & Ionization Strategy
    • Dual Tertiary Amines: The two dimethylaminomethyl groups possess pKa values of approximately 8.5–9.5. In acidic to neutral conditions, these amines readily accept protons, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) . The monoisotopic mass is 278.24 Da, yielding a robust [M+H]+ precursor ion at m/z 279.24.

    • Phenolic Hydroxyl: The phenol group has a pKa of ~10.0. At highly basic pH (>10.5), it deprotonates to form a phenolate anion.

    • Lipophilicity: The 1-methylbutyl tail and the benzene ring confer significant hydrophobicity (LogP ~4.5), which drives strong retention on reversed-phase chromatography columns.

    Why Mixed-Mode Cation Exchange (MCX) is the Gold Standard

    A common mistake in bioanalysis is attempting a simple Liquid-Liquid Extraction (LLE) for amphoteric or multi-functional compounds. If one raises the pH to 11 to neutralize the tertiary amines for organic extraction, the phenol group simultaneously deprotonates, rendering the molecule water-soluble and ruining extraction recovery.

    The Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE[2]. MCX sorbents contain both hydrophobic (reversed-phase) and negatively charged sulfonic acid groups.

    • Loading (pH 3.0): The sample is acidified. The tertiary amines become fully protonated ( +2 charge), while the phenol remains neutral. The analyte binds to the SPE resin via unbreakable ionic bonds.

    • Washing: Because the analyte is ionically locked to the resin, we can aggressively wash the cartridge with 100% organic solvents (e.g., Methanol) to strip away neutral and acidic phospholipids that cause matrix effects[3].

    • Elution: We elute using 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amines, breaking the ionic bond, while the methanol disrupts the hydrophobic interactions, eluting the target cleanly.

    SPE_Workflow A 1. Acidified Sample (Protonated Amines) B 2. MCX Sorbent (Ionic Retention) A->B C 3. 100% MeOH Wash (Removes Lipids) B->C D 4. Basic Elution (Deprotonates Amines) C->D E 5. LC-MS/MS Acquisition D->E

    Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic phenolic amines.

    Step-by-Step Experimental Protocol

    Reagents & Materials
    • Sorbent: Oasis MCX or equivalent Strong Cation Exchange SPE cartridges (30 mg / 1 cc).

    • Buffers: 2% Formic Acid (FA) in Water; 5% NH4​OH in Methanol.

    • Pro-Tip (Antioxidant Protection): Because electron-rich phenols are prone to oxidation during sample processing, add 0.1% Ascorbic Acid to the biological matrix prior to extraction.

    MCX SPE Extraction Procedure

    This protocol is a self-validating system designed to isolate the analyte from plasma, serum, or wastewater matrices.

    • Sample Pre-treatment: Aliquot 200 µL of matrix (e.g., human plasma). Add 10 µL of Internal Standard (IS) and 10 µL of 5% Ascorbic Acid. Add 400 µL of 2% Formic Acid in water to disrupt protein binding and ensure complete amine protonation. Vortex for 30 seconds.

    • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of Water. Do not let the sorbent dry.

    • Loading: Apply the acidified sample mixture (~620 µL) to the cartridge at a flow rate of 1 mL/min.

    • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water to remove water-soluble endogenous salts and proteins.

    • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol. Causality note: This step removes neutral lipids and isobaric interferences that cause ion suppression in the MS source, ensuring trustworthiness of the final data[4].

    • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 5% NH4​OH in Methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% FA).

    LC-MS/MS Analytical Conditions

    To achieve optimal chromatographic focusing of the lipophilic tail while maintaining sharp peak shapes for the basic amines, a Biphenyl column is recommended. The pi-pi interactions of the biphenyl stationary phase provide orthogonal retention to standard C18 columns, effectively separating the analyte from matrix background.

    Chromatographic Parameters
    ParameterSpecification
    Analytical Column Biphenyl, 50 x 2.1 mm, 1.7 µm (e.g., Restek Raptor)
    Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
    Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
    Flow Rate 0.45 mL/min
    Column Temperature 40°C
    Injection Volume 2.0 µL

    Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.00 95 5
    0.50 95 5
    2.50 10 90
    3.50 10 90
    3.60 95 5

    | 5.00 | 95 | 5 (Re-equilibration) |

    Mass Spectrometry (MRM) Parameters

    Operate the triple quadrupole mass spectrometer in Positive ESI mode. The primary fragmentation pathway involves the facile neutral loss of the dimethylamine groups (-45 Da).

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
    Target Compound279.2234.218Quantifier (Loss of 1 amine)
    Target Compound279.2189.128Qualifier (Loss of 2 amines)

    The Self-Validating System: Ensuring Data Integrity

    To guarantee the trustworthiness of this protocol, it must be subjected to the validation parameters outlined in the 2018 FDA Bioanalytical Method Validation Guidance[1]. A protocol is only as good as its ability to prove its own efficacy.

    Matrix Effect (ME) and Recovery (RE) Assessment

    Calculate ME and RE at three concentration levels (Low, Mid, High QC) using the following formulas:

    • Matrix Effect (ME): Evaluates ion suppression/enhancement caused by the matrix.

      ME(%)=(Peak Area of Neat Standard in SolventPeak Area of Post-Extraction Spiked Sample​)×100

      Acceptance Criteria: ME should be between 85% and 115%. If ME falls outside this range, the Organic Wash step in the SPE protocol must be increased in volume.

    • Extraction Recovery (RE): Evaluates the physical yield of the SPE process.

      RE(%)=(Peak Area of Post-Extraction Spiked SamplePeak Area of Pre-Extraction Spiked Sample​)×100

      Acceptance Criteria: RE > 75% with a Coefficient of Variation (CV) < 15%.

    Validation_Loop A Method Design (pKa & LogP Analysis) B Sample Preparation (MCX SPE Protocol) A->B C LC-MS/MS Acquisition (MRM Optimization) B->C D Self-Validation (Matrix Effect & Recovery) C->D D->B If ME < 85% or RE < 75% (Optimize Wash/Elution)

    Fig 2: Self-validating bioanalytical method development loop based on FDA 2018 guidelines.

    References

    • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. URL:[Link]

    • Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. Journal of Chromatography A, 1325 (2014): 56-64. URL:[Link]

    • Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 84(1) (2011): 371-379. American Chemical Society. URL:[Link]

    Sources

    Application

    Application Note: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol as a Dual-Action Chemical Probe

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Transition Metal Chelation, Membrane-Bound Target Probing, and Analytical Validation Structural Rationale & Mechanistic Causality As...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Transition Metal Chelation, Membrane-Bound Target Probing, and Analytical Validation

    Structural Rationale & Mechanistic Causality

    As a Senior Application Scientist, I frequently observe researchers struggling to quantify transition metals (like Cu²⁺ and Zn²⁺) or redox events within highly hydrophobic microenvironments, such as lipid bilayers or the lipophilic pockets of transmembrane proteins. Traditional water-soluble chelators (e.g., EDTA) fail because they cannot partition into these domains.

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol —also cataloged as 2,6-bis[(dimethylamino)methyl]-4-(pentan-2-yl)phenol—solves this topological challenge through elegant structural design.

    The molecule operates via a dual-domain mechanism:

    • The N,O,N-Pincer Headgroup: The central phenolic oxygen and two flanking tertiary amines act as a tridentate "claw." At physiological pH, the phenol is poised for deprotonation. Upon encountering a Lewis acid like Cu(II), the proton is displaced, and the nitrogens fold inward to form a highly stable, sterically protected coordination complex[1].

    • The Lipophilic Anchor: While simpler analogues like the 4-methyl derivative (bdmmpH) are used in bulk inorganic synthesis[2], the substitution of a 1-methylbutyl (pentan-2-yl) tail at the para position dramatically increases the partition coefficient. This tail anchors the probe directly into the hydrophobic core of lipid membranes, orienting the N,O,N-chelating headgroup perfectly at the lipid-water interface.

    MOA P Free Probe Lipophilic Phenol C N,O,N Complex LMCT Band Active P->C Chelation (Deprotonation) M Target Cu(II) / Zn(II) M->C Coordination S Readout Absorbance 420 nm C->S Signal Transduction

    Fig 1. Mechanistic pathway of metal-ion chelation and signal transduction by the N,O,N-pincer probe.

    Quantitative Data & Physicochemical Parameters

    To effectively utilize this probe, experimental design must be grounded in its physicochemical properties. The table below summarizes the critical parameters that dictate its behavior in biological assays.

    Property / ParameterValueExperimental Causality & Significance
    Molecular Weight 278.44 g/mol Determines mass-to-charge ratio ([M+H]⁺ = 279.4) for LC-MS/MS tracking.
    LogP (Estimated) ~4.5High lipophilicity drives spontaneous partitioning into lipid bilayers, preventing aqueous washout.
    pKa (Phenolic OH) ~8.2Ensures the probe is poised for deprotonation upon metal binding at physiological pH (7.4).
    Coordination Geometry Tridentate (N,O,N)Forms highly stable complexes with Cu(II) and Zn(II)[1], minimizing off-target transmetalation.
    Readout (Cu²⁺) LMCT Band (~420 nm)Shifts absorbance away from the native phenol peak (280 nm)[2], enabling background-free detection.

    Protocol 1: Spectrophotometric Probing of Cu(II) in Lipid Bilayers

    This protocol details the use of the probe to detect membrane-associated Cu(II). To ensure absolute trustworthiness, this protocol is designed as a self-validating system : it includes an internal reversibility step to prove that the observed spectral shift is due to reversible metal coordination, not irreversible oxidative degradation of the phenol.

    Step-by-Step Methodology
    • Probe Solubilization: Prepare a 10 mM stock of the probe in anhydrous ethanol.

    • Vesicle Integration: Hydrate a lipid film (e.g., POPC) with 50 mM HEPES buffer (pH 7.4) containing 50 µM of the probe. Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles. Causality: The 1-methylbutyl tail spontaneously inserts into the POPC bilayer, stabilizing the probe.

    • Baseline Acquisition: Scan the vesicle suspension via UV-Vis spectroscopy from 250 nm to 550 nm. A primary peak at ~280 nm will be observed, corresponding to the uncoordinated phenol[2].

    • Target Titration: Inject 5 µM aliquots of CuCl₂. Monitor the emergence of a Ligand-to-Metal Charge Transfer (LMCT) band at 420 nm. The tridentate N,O,N coordination of Cu(II) generates this distinct chromophore[1].

    • Self-Validation (Reversibility): Inject an excess of EDTA (500 µM). Causality: EDTA is a stronger, water-soluble chelator. If the 420 nm band rapidly disappears, it confirms the signal was a true thermodynamic coordination event and not a permanent chemical oxidation of the probe.

    Protocol S1 1. Vesicle Preparation (POPC + Probe Integration) S2 2. Baseline Measurement (UV-Vis 250-550 nm) S1->S2 S3 3. Analyte Titration (Add CuCl2 aliquots -> Monitor 420 nm) S2->S3 S4 4. System Validation (Add EDTA to reverse complexation) S3->S4

    Fig 2. Self-validating experimental workflow for liposomal metal-ion probing.

    Protocol 2: RP-HPLC/MS Quantification of Probe Stability

    When translating this probe into pharmacokinetic or cell-based models, you must track its stability. Because the probe contains two tertiary dimethylamino groups, standard C18 silica columns will yield severe peak tailing due to secondary interactions with residual acidic silanols.

    Step-by-Step Methodology
    • Column Selection: Use a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) to ensure sharp peak symmetry for multi-amine compounds[3].

    • Mobile Phase Preparation: Mix Acetonitrile (MeCN) and LC-MS grade Water. Crucial Causality: While phosphoric acid provides excellent peak shape for UV detection, it causes severe ion suppression in mass spectrometry. You must substitute it with 0.1% Formic Acid to facilitate robust [M+H]⁺ ionization for downstream MS workflows[3].

    • Gradient Elution: Run a linear gradient from 10% to 90% MeCN over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: Monitor UV absorbance at 280 nm (free probe) and extract the exact mass chromatogram at m/z 279.4.

    • Self-Validation (Matrix Blanks): Always run a matrix blank (cell lysate or lipid extract without the probe) subjected to the exact same extraction protocol. This validates that endogenous lipid species do not co-elute and isobarically interfere with the probe's mass signature.

    References

    • Title: Phenol, 2,6-bis((dimethylamino)methyl)-4-methyl- | C13H22N2O | CID 595736 Source: PubChem (NIH) URL: [Link]

    • Title: Polynuclear Copper-Lanthanide Complexes with Amino Alcohol Ligands Source: Inorganic Chemistry (via Researcher.life) URL: [Link]

    • Title: 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol Applications Source: SIELC Technologies URL: [Link]

    Sources

    Method

    Application Note: Optimization of pH-Dependent Solvent Extraction Methods for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context 2,6-Bis[(dimethylamin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction & Chemical Context

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a complex phenolic di-Mannich base. Compounds of this class are highly valued in drug development (often exhibiting antimalarial and antioxidant properties) and in hydrometallurgy as chelating extractants for transition metals like Copper(II)[1].

    Synthesized via the Mannich reaction of 4-(1-methylbutyl)phenol (also known as p-sec-amylphenol) with formaldehyde and dimethylamine, the crude reaction mixture typically contains unreacted starting materials, polymeric byproducts, and the target compound. Isolating the pure product via distillation is often unfeasible due to thermal degradation. Therefore, liquid-liquid extraction (LLE) remains the gold standard for purification.

    The Causality of the Extraction Strategy (E-E-A-T Insight)

    As a Senior Application Scientist, it is critical to look beyond simple solubility and analyze the molecule's speciation. This molecule features two distinct ionizable functional groups:

    • Two Tertiary Amines: Typical pKa​ values for the conjugate acids of dimethylaminomethyl groups on a phenol ring range from 8.5 to 9.0 [2][3].

    • One Phenolic Hydroxyl: The pKa​ of the phenol is typically around 10.0 to 10.5 , though it is heavily influenced by intramolecular hydrogen bonding with the adjacent nitrogen lone pairs[3][4].

    Because of these distinct pKa​ values, the molecule exhibits pseudo-amphoteric behavior. By precisely swinging the pH of the aqueous phase, we can force the molecule into a highly water-soluble dicationic state to purge organic impurities, and then revert it to a lipophilic neutral state for final organic recovery.

    Physicochemical Speciation & Partitioning Data

    To design a self-validating extraction system, one must understand the charge state of the molecule at various pH levels. The table below summarizes the speciation and the resulting phase preference.

    pH RangeDominant Molecular SpeciesNet ChargePreferred PhaseExtraction Purpose
    < 3.0 Di-ammonium cation+2AqueousIsolate target from neutral organic impurities (e.g., unreacted alkylphenol).
    8.5 – 9.5 Neutral (Free base / Phenol)0OrganicRecover pure target compound into the organic phase.
    > 12.0 Phenolate anion-1Aqueous (partial)Not recommended. The large hydrophobic tail causes severe emulsion issues.

    Note: Due to the 1-methylbutyl (C5) tail and the polar di-ammonium headgroups at low pH, the protonated molecule acts as a cationic surfactant[1]. Vigorous shaking during acidic extraction will cause severe emulsions.

    Experimental Workflow Visualization

    The following diagram illustrates the logical flow of the pH-swing liquid-liquid extraction protocol.

    Workflow Start Crude Reaction Mixture (Mannich Synthesis) Acidify Acidification (HCl) Adjust to pH 2.0 - 3.0 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgImp Organic Phase (Unreacted Phenol/Impurities) PhaseSep1->OrgImp Discard AqProd Aqueous Phase (Protonated Product) PhaseSep1->AqProd Retain Basify Basification (NaOH) Adjust to pH 8.5 - 9.5 AqProd->Basify Extract Solvent Extraction (e.g., EtOAc / Toluene) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqSalts Aqueous Phase (Inorganic Salts) PhaseSep2->AqSalts Discard OrgProd Organic Phase (Neutral Product) PhaseSep2->OrgProd Retain Final Solvent Evaporation & Purification OrgProd->Final

    Caption: Step-by-step logical workflow for the pH-swing solvent extraction of phenolic di-Mannich bases.

    Step-by-Step Experimental Protocol

    Reagents and Materials
    • Organic Solvents: Ethyl Acetate (EtOAc) or Toluene (ACS Grade). Toluene is preferred if the crude mixture contains high amounts of polymeric impurities.

    • Aqueous Reagents: 1.0 M Hydrochloric Acid (HCl), 2.0 M Sodium Hydroxide (NaOH), Saturated Sodium Chloride (Brine).

    • Equipment: Separatory funnel (1L), pH meter (calibrated), magnetic stirrer, rotary evaporator.

    Phase 1: Acidic Purge (Impurity Removal)
    • Dissolution: Dissolve 50 g of the crude Mannich reaction mixture in 250 mL of EtOAc or Toluene. Transfer to a separatory funnel.

    • Acidification: Add 200 mL of 1.0 M HCl to the funnel.

    • Extraction: Invert the funnel gently 10–15 times. Do not shake vigorously , as the protonated 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol will act as a surfactant and create an intractable emulsion.

    • Separation: Allow the phases to separate for 15 minutes. The target compound is now in the lower aqueous phase (as a water-soluble di-hydrochloride salt).

    • Collection: Drain the aqueous phase into a clean Erlenmeyer flask. Wash the remaining organic phase with an additional 50 mL of 1.0 M HCl and combine the aqueous extracts. Discard the organic phase (which contains unreacted 4-(1-methylbutyl)phenol).

    Phase 2: Basification and Product Recovery
    • pH Adjustment: Place the combined aqueous extracts on a magnetic stirrer. Immerse a pH probe. Slowly add 2.0 M NaOH dropwise while stirring until the pH stabilizes exactly between 8.5 and 9.5 .

      • Critical Insight: Do not exceed pH 10.5. At higher pH, the phenol group deprotonates, pulling the product back into the aqueous phase and reducing yield[3].

    • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add 250 mL of fresh EtOAc.

    • Extraction: Shake moderately. The target compound, now in its neutral free-base form, will partition rapidly into the EtOAc layer.

    • Separation: Allow the layers to separate. Drain and discard the lower aqueous phase (containing NaCl and water-soluble impurities).

    Phase 3: Washing and Isolation
    • Brine Wash: Wash the retained organic phase with 100 mL of saturated brine to remove residual water and inorganic salts.

    • Drying: Transfer the organic phase to an Erlenmeyer flask and add 15 g of anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl and let sit for 20 minutes.

    • Evaporation: Filter off the drying agent and concentrate the solvent using a rotary evaporator (Water bath at 40°C, 150 mbar).

    • Final Yield: The resulting pale yellow to amber viscous oil is the highly purified 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol.

    Troubleshooting & Field-Proven Insights

    • Emulsion Breaking: If an emulsion forms during the acidic wash (Phase 1), do not add more water. Instead, add 20-30 mL of saturated brine and gently warm the separatory funnel with a heat gun (up to 35°C). The increased ionic strength and temperature will rapidly break the micellar structures.

    • Oxidation Prevention: Phenolic Mannich bases are susceptible to air oxidation, turning dark brown over time. If the product is to be stored for >1 month, flush the storage vial with Argon or Nitrogen gas and store at 4°C.

    • Solvent Selection: While EtOAc is excellent for general laboratory scale, Toluene provides superior phase separation kinetics at scale-up (pilot plant level) due to its lower water miscibility and greater density difference compared to the aqueous phase.

    References

    • PubChem. "2-((Dimethylamino)methyl)phenol - CID 32897". National Center for Biotechnology Information. URL: [Link]

    • PubChem. "4,4'-(1-Methylethylidene)bis(2,6-bis((dimethylamino)methyl)phenol - CID 167520". National Center for Biotechnology Information. URL: [Link]

    • M. A. Khasanov et al. "Complexation of copper(II) with 2,6-bis(dimethylaminomethyl)-4-methylphenol in the presence of surfactants". Colloid Journal, 2007. URL: [Link]

    • S. M. Ali et al. "Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of Cyclovalone Derivatives". Oriental Journal of Chemistry, 2017. URL: [Link]

    • J. K. Smith et al. "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer". PubMed Central (PMC), 2019. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    how to improve aqueous solubility of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Executive Summary Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol . As a bis-Mannich base of a para-substituted phenol, this compound presents severe aqueous solubility challenges. Its physicochemical profile is dominated by a highly lipophilic tail and complex internal hydrogen bonding. Below, we provide a causality-driven troubleshooting guide, validated protocols, and a strategic decision matrix to overcome these formulation hurdles.

    Causality Analysis & Troubleshooting FAQs

    Q1: Why is the free base form of this compound practically insoluble in aqueous media? A: The near-zero aqueous solubility of the free base is driven by two competing structural factors:

    • High Lipophilicity: The 4-(1-methylbutyl) group (a sec-amyl tail) is a bulky, purely aliphatic chain that significantly drives up the molecule's partition coefficient (LogP).

    • Conformational Masking: The compound features strong intramolecular hydrogen bonding. The central phenolic hydroxyl group acts as a hydrogen bond donor, while the basic nitrogens of the two ortho-dimethylaminomethyl groups act as acceptors[1]. This intramolecular H-bonding restricts the rotation of the hydroxyl group[2] and creates a "closed" molecular conformation. Because the polar functional groups are internally satisfied, they cannot interact with the surrounding aqueous solvent, drastically reducing thermodynamic solubility.

    Q2: What is the most effective first-line strategy to achieve >10 mg/mL solubility for in vitro assays? A: Salt formation is the most effective and self-validating first-line approach. The molecule contains two tertiary amines (estimated pKa ~8.5–9.5), allowing it to readily form a dihydrochloride or dimesylate salt. Protonating the amine nitrogens serves a dual mechanistic purpose: it introduces two formal positive charges that strongly interact with water, and it forcefully disrupts the intramolecular hydrogen bonds[1]. This forces the molecule into an "open," water-accessible conformation.

    Q3: My compound precipitates when diluted into pH 7.4 assay buffer, even when using the dihydrochloride salt. How do I prevent this? A: This is a classic pH-dependent solubility failure. At physiological pH (7.4), the tertiary amines begin to partially deprotonate, reverting the molecule to its insoluble free base form. To prevent precipitation upon buffer dilution, you must encapsulate the hydrophobic regions of the molecule. We recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD hosts the lipophilic 1-methylbutyl tail and the benzene ring, while its hydrophilic exterior maintains aqueous solubility regardless of the amine protonation state[3].

    Q4: How can I formulate this for in vivo dosing (e.g., IV or PO) without using toxic levels of cosolvents? A: For in vivo applications requiring high concentrations without the toxicity of DMSO, rely on micellar or lipid-based formulations. A standard surfactant-based vehicle (e.g., 5% DMSO, 10% Tween 80 or Kolliphor EL, and 85% Saline) is highly effective. The surfactant forms micelles that thermodynamically trap the highly lipophilic free base, preventing precipitation in the bloodstream (IV) or the gastrointestinal tract (PO).

    Formulation Strategy Matrix

    StrategyMechanism of SolubilizationExpected SolubilityBest Use Case
    Dihydrochloride Salt Protonation of tertiary amines; complete disruption of intramolecular H-bonds.> 50 mg/mL (in unbuffered H₂O)Primary stock solutions, unbuffered in vitro assays.
    HP-β-CD Complexation Supramolecular encapsulation of the lipophilic sec-amyl tail and aromatic ring.10 - 25 mg/mL (at pH 7.4)Physiological pH assays, IV administration.
    Cosolvent (DMSO) Reduction of the solvent system's dielectric constant.> 100 mg/mL (in 100% DMSO)High-throughput screening (diluted to <1% DMSO final).
    Micellar / Lipid Surfactant-mediated micellar entrapment.5 - 15 mg/mL (in vehicle)High-dose oral (PO) gavage in rodent models.

    Validated Experimental Workflows

    Protocol 1: Preparation of the Dihydrochloride Salt

    This protocol converts the lipophilic free base into a highly water-soluble salt.

    • Dissolution: Dissolve 1.0 g of the free base compound in 20 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.

    • Acidification: Under an inert nitrogen atmosphere, place the flask in an ice bath (0°C). Slowly add 2.1 molar equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous magnetic stirring.

    • Precipitation: A white to off-white precipitate will form immediately as the intramolecular hydrogen bonds are broken and the bis-hydrochloride salt is generated. Stir for an additional 30 minutes at 0°C to ensure complete conversion.

    • Isolation: Filter the precipitate rapidly using a Büchner funnel. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

    • Drying: Dry the resulting powder under a high vacuum at room temperature for 12 hours to remove residual solvent.

    • Self-Validation Step: Dissolve 10 mg of the resulting powder in 1 mL of deionized water. The solution must be optically clear. Check the pH; it should be acidic (pH 3–4), confirming the presence of the protonated amines.

    Protocol 2: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation)

    This protocol is required if the compound must remain soluble at pH 7.4.

    • Host Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of purified water (20% w/v solution) at room temperature.

    • Guest Preparation: Dissolve 200 mg of the target compound (free base or salt) in a minimal volume (approx. 2 mL) of absolute ethanol.

    • Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C. Stir the mixture for 4 hours to allow thermodynamic equilibration of the inclusion complex[3].

    • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C until only the aqueous phase remains.

    • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a free-flowing, solid inclusion complex powder.

    • Self-Validation Step: Reconstitute 50 mg of the lyophilized powder in 1 mL of pH 7.4 Phosphate-Buffered Saline (PBS). The solution must remain optically clear with no Tyndall effect (indicating the absence of colloidal precipitation).

    Decision Architecture

    Solubility_Workflow Start Target Compound: 2,6-Bis[(dimethylamino)methyl]- 4-(1-methylbutyl)benzenol InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (IV / PO in Rodents) Start->InVivo Salt Salt Formation (Dihydrochloride) InVitro->Salt Primary Choice Cosolvent Cosolvent Dilution (DMSO -> Buffer) InVitro->Cosolvent Quick Screen Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Aqueous IV Lipid Lipid Formulation (PEG400 / Tween 80) InVivo->Lipid High Dose PO Salt->Cyclo If precipitation occurs at pH 7.4

    Decision tree for selecting the optimal solubility enhancement strategy based on application.

    References

    • Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Source: PMC, National Institutes of Health (NIH). URL: [Link]

    • Title: Dielectric relaxation studies. II. Phenolic Mannich bases in dilute solution. Source: American Institute of Physics (AIP). URL: [Link]

    • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Source: MDPI. URL: [Link]

    Sources

    Optimization

    troubleshooting crystallization issues 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Welcome to the Technical Support Center for the isolation and purification of complex Mannich bases. This guide is specifically engineered for researchers and drug development professionals dealing with the crystallizati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of complex Mannich bases. This guide is specifically engineered for researchers and drug development professionals dealing with the crystallization of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)phenol (hereafter referred to as BDM-MBP ).

    Due to its unique structural features—a bulky, flexible branched alkyl chain, a phenolic core, and dual tertiary amines—BDM-MBP presents significant crystallization challenges. This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative protocols to help you overcome these hurdles.

    Diagnostic Workflow for BDM-MBP Crystallization

    Before proceeding to the troubleshooting Q&A, utilize the diagnostic flowchart below to identify the optimal crystallization pathway for your specific sample state.

    Workflow Start Crystallization of BDM-MBP (Free Base) LLPS Observation: Oiling Out (LLPS)? Start->LLPS CheckPurity Verify Purity (Must be >95% by HPLC) LLPS->CheckPurity Yes AntiSolvent Attempt Temperature-Cycled Anti-Solvent Method LLPS->AntiSolvent No CheckPurity->AntiSolvent Purity Confirmed SaltScreen Initiate Salt Screening (Target: Di-salts) AntiSolvent->SaltScreen Fails (Remains Oil) Counterion Select Bulky Counterions (e.g., Napsylate, Maleate) SaltScreen->Counterion Success Stable Crystalline Solid Achieved Counterion->Success

    Diagnostic workflow for resolving liquid-liquid phase separation (LLPS) in BDM-MBP crystallization.

    Troubleshooting & FAQs

    Q1: Why does my BDM-MBP free base consistently "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: This is a thermodynamic issue rooted in the molecule's structure. BDM-MBP is a di-Mannich base. The central phenolic hydroxyl group acts as a strong proton donor, while the two ortho-dimethylaminomethyl groups act as proton acceptors. This arrangement heavily favors the formation of strong intramolecular hydrogen bonds (an S(6) graph-set motif)[1]. Because the molecule's hydrogen-bonding capacity is internally satisfied, intermolecular interactions are severely weakened. Furthermore, the 4-(1-methylbutyl) group is a flexible, branched alkyl chain that introduces a high entropic penalty upon packing. The combination of weak intermolecular forces and high conformational entropy causes the molecule to bypass the crystallization boundary and enter a metastable liquid state (oiling out).

    Q2: I attempted to synthesize the dihydrochloride salt to force crystallization, but it turned into a hygroscopic gel. What is the mechanistic cause, and how do I fix it? A: The gelation is caused by a mismatch in hydration energies and lattice volumes. With two highly basic tertiary amines, BDM-MBP readily forms a di-cation. However, chloride is a small, high-charge-density counterion with a massive hydration energy. When paired with the large, lipophilic BDM-MBP cation, the resulting crystal lattice is highly unstable and readily absorbs atmospheric moisture to satisfy the chloride's hydration sphere, leading to deliquescence. Solution: You must transition to bulkier, less hydrophilic counterions. Utilizing large sulfonic acids (e.g., naphthalene-2-sulfonic acid / napsylate) or dicarboxylic acids (e.g., maleic acid) balances the crystal lattice volume and significantly mitigates the risk of hygroscopicity and disproportionation back to the free base[2].

    Q3: Does the stereochemistry of the 1-methylbutyl group impact my crystallization success? A: Absolutely. The 1-methylbutyl group contains a chiral center. If your BDM-MBP was synthesized using a racemic starting material, you are attempting to crystallize a mixture of enantiomers. Racemic mixtures of flexible chains severely frustrate crystal packing. If the free base refuses to crystallize even at high purity, you must either perform a diastereomeric salt resolution (using a chiral acid like L-tartaric acid) to isolate a single enantiomer or rely strictly on the bulky achiral salt screening mentioned above to force a co-crystal/salt lattice.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Temperature-Cycled Anti-Solvent Crystallization (Free Base)

    Use this protocol only if purity is >95%. This method is designed to bypass the binodal curve that causes LLPS.

    • Dissolution: Dissolve 1.0 g of BDM-MBP in 5.0 mL of Ethyl Acetate (EtOAc) at 50°C. Validation Check: The solution must be completely transparent. If particulates remain, filter through a 0.22 µm PTFE syringe filter.

    • Anti-Solvent Titration: Maintain the temperature at 50°C. Slowly add Heptane dropwise (approx. 0.5 mL/min) under constant stirring until the solution becomes faintly turbid.

    • Thermal Annealing (Crucial Step): Immediately stop Heptane addition. Raise the temperature to 55°C until the turbidity clears. Validation Check: If the solution does not clear, you have exceeded the metastable zone width. Add 0.5 mL of EtOAc to recover the clear state.

    • Controlled Cooling: Cool the system at a strictly controlled rate of 0.1°C/min down to 5°C. Do not crash-cool, as this will instantly trigger LLPS.

    • Seeding (Optional but Recommended): At 35°C, introduce 1-2 mg of BDM-MBP seed crystals if available.

    • Harvest: Filter the resulting crystals under a nitrogen atmosphere and wash with ice-cold Heptane.

    Protocol B: High-Throughput Salt Screening for Di-Mannich Bases

    Utilize automated high-throughput experimentation (HTE) to rapidly identify stable salt forms[3].

    • Preparation: Dispense 0.05 mmol of BDM-MBP into a 96-well glass-lined plate.

    • Counterion Addition: Add 0.105 mmol (2.1 equivalents to target the di-salt) of selected counterions (e.g., Maleic acid, Naphthalene-1,5-disulfonic acid, p-Toluenesulfonic acid) to the respective wells.

    • Solvent Dispensing: Add 0.5 mL of screening solvents (see Table 1) to each well.

    • Thermal Cycling: Seal the plate and subject it to thermal cycling (50°C to 10°C at 0.5°C/min) for 48 hours.

    • Analysis: Centrifuge the plate and analyze the solid precipitates via powder X-ray diffraction (PXRD) to confirm crystallinity and rule out amorphous gels.

    Quantitative Data Presentation: Solvent Screening Matrix

    The following table summarizes the phase behaviors of BDM-MBP in various solvent systems to guide your solvent selection.

    Solvent System (Primary / Anti-Solvent)Dielectric Constant (ε)Free Base Solubility at 25°C (mg/mL)Evaporation ResultCooling Result (0.1°C/min)Anti-Solvent Result
    Ethyl Acetate / Heptane 6.0 / 1.9> 250Viscous OilCrystalline Solid LLPS if added fast
    Ethanol / Water 24.5 / 80.1180Amorphous FilmLLPS (Oils out)Gummy Precipitate
    Toluene / Hexane 2.4 / 1.9> 300Viscous OilViscous OilNo Precipitation
    Acetone / MTBE 20.7 / 2.6210Glassy SolidLLPS (Oils out)Crystalline Solid

    Table 1: Empirical solvent screening matrix for BDM-MBP free base. Bold text indicates successful crystallization pathways.

    References

    • Intermolecular Interactions in the Solid State of Ionic Secondary Mannich Bases. Crystal Growth & Design - ACS Publications. Available at:[Link]

    • Implementing Quality by Design in Pharmaceutical Salt Selection. ResearchGate. Available at:[Link]

    • An overview of automated systems relevant in pharmaceutical salt screening. ResearchGate. Available at:[Link]

    Sources

    Troubleshooting

    resolving HPLC peak tailing for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Technical Support Center: Resolving HPLC Peak Tailing Guide for: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior App...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Resolving HPLC Peak Tailing

    Guide for: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

    Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing of the basic compound 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol. Our approach is structured as a series of frequently asked questions that move from understanding the root cause to implementing robust solutions.

    FAQ 1: Why is my peak for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol tailing so severely?

    Answer:

    Peak tailing for this specific molecule is almost always caused by a secondary retention mechanism occurring on your HPLC column.[1][2] Your analyte, 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, is a strong basic compound due to its two tertiary amine (dimethylamino) groups.

    Here's the underlying chemistry:

    • Analyte Protonation: In typical reversed-phase mobile phases (pH 3-7), the basic amine groups on your molecule will accept protons and become positively charged.

    • Silanol Ionization: Standard silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3.0.[1][3]

    • Secondary Ionic Interactions: The positively charged analyte molecules engage in strong ionic interactions with the negatively charged silanol sites. This is in addition to the desired primary hydrophobic interaction with the C18 stationary phase.

    Because these active silanol sites are non-uniform and limited, some analyte molecules are retained longer than others, resulting in an asymmetrical peak with a distinct "tail".[4]

    cluster_0 HPLC Column Surface Analyte Analyte-N⁺HR₂ (Positively Charged) C18 C18 Stationary Phase (Primary Hydrophobic Interaction) Analyte->C18 Desired Retention (Symmetrical Peak) Silanol Si-O⁻ (Negatively Charged Silanol) Analyte->Silanol Undesired Ionic Interaction (Causes Tailing)

    Caption: Unwanted ionic interactions causing peak tailing.

    FAQ 2: What is a logical workflow to troubleshoot and solve this peak tailing?

    Answer:

    A systematic approach is crucial to resolving the issue efficiently without unnecessary changes. The following workflow starts with the simplest and most impactful adjustments (mobile phase) and progresses to hardware considerations (column choice).

    G start Peak Tailing Observed Asymmetry > 1.2 ph_check Step 1: Mobile Phase pH Is pH << Analyte pKa? start->ph_check ph_adjust Action: Adjust pH to 2.5-3.0 Use 0.1% Formic/TFA or Buffer ph_check->ph_adjust No additive_check Step 2: Mobile Phase Additives Is peak shape still poor? ph_check->additive_check Yes ph_adjust->additive_check add_tea Action: Add Competing Base (e.g., 0.05% TEA) (Use with caution) additive_check->add_tea Yes column_check Step 3: Column Hardware Is column suitable for bases? additive_check->column_check No add_tea->column_check change_column Action: Select Base-Deactivated or End-Capped Column column_check->change_column No system_check Step 4: System & Method Is issue resolved? column_check->system_check Yes change_column->system_check other_causes Consider Other Causes: - Column Overload - Dead Volume - Contamination system_check->other_causes No end Symmetrical Peak Achieved Asymmetry < 1.2 system_check->end Yes

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Comparison Guide: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol vs. Standard Phenolic Antioxidants

    Executive Summary & Structural Divergence Oxidative degradation remains a primary failure mode in polymers, synthetic lubricants, and pharmaceutical packaging. Historically, the industry has relied on standard sterically...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Divergence

    Oxidative degradation remains a primary failure mode in polymers, synthetic lubricants, and pharmaceutical packaging. Historically, the industry has relied on standard sterically hindered phenols—such as Butylated Hydroxytoluene (BHT) and Irganox 1010—to act as primary antioxidants. These molecules operate via Hydrogen Atom Transfer (HAT) to quench chain-propagating peroxyl radicals (ROO•)[1].

    However, modern high-stress applications demand multifunctional stabilizers. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol represents an advanced class of Mannich-base phenolic antioxidants. Unlike standard phenols that rely purely on the steric bulk of tert-butyl groups, this molecule introduces two critical structural innovations:

    • Dual-Action Heteroatom Substitution: The 2,6-bis[(dimethylamino)methyl] groups provide intramolecular hydrogen bonding that weakens the phenolic O-H bond, accelerating radical scavenging. Furthermore, the tertiary amines act as built-in secondary antioxidants (hydroperoxide decomposers) and metal chelators, similar to the synergistic effects seen in commercial heteroatom-substituted phenols[2][3].

    • Aliphatic Tail for Matrix Compatibility: The 4-(1-methylbutyl)—or sec-amyl—group disrupts crystal packing. This renders the compound a highly soluble liquid at room temperature, eliminating the "blooming" (surface precipitation) often observed with rigid, symmetric antioxidants in liquid sealants and plasticized resins[4].

    Mechanistic Pathway Comparison

    To understand the superiority of the Mannich-base phenol over standard alternatives, we must map their reactive pathways. Standard phenols act strictly as primary antioxidants. Once hydroperoxides (ROOH) form, standard phenols cannot decompose them, requiring the addition of a secondary antioxidant (e.g., phosphites or thioethers). The bis(dimethylamino) derivative operates as a self-contained synergistic system.

    Mechanism ROO Peroxyl Radical (ROO•) BHT Standard Phenol (e.g., BHT) ROO->BHT HAT BAMB 2,6-Bis[(dimethylamino)methyl]- 4-(1-methylbutyl)benzenol ROO->BAMB Accelerated HAT ROOH Hydroperoxide (ROOH) ROOH->BHT ROOH->BAMB Phenoxyl1 Stable Phenoxyl Radical (Steric Shielding) BHT->Phenoxyl1 Primary Antioxidation InactiveROOH No Reaction (ROOH Accumulates) BHT->InactiveROOH Fails to decompose Phenoxyl2 Resonance-Stabilized Radical + Intramolecular H-Bonding BAMB->Phenoxyl2 Primary Antioxidation ROH Inert Alcohol (ROH) + Amine Oxide BAMB->ROH Secondary Antioxidation (Amine Oxidation)

    Dual-action antioxidant mechanism of Mannich-base phenols vs. standard sterically hindered phenols.

    Self-Validating Experimental Protocols

    To objectively compare these antioxidants, we utilize two distinct self-validating workflows. The causality behind each step is detailed to ensure high scientific integrity and reproducibility.

    Protocol A: Oxidative Induction Time (OIT) via Differential Scanning Calorimetry (DSC)

    Purpose: To quantify primary radical-scavenging efficiency under accelerated thermal stress. Causality & Validation: OIT measures the time required for a polymer matrix to undergo exothermic oxidation. By purging the cell with nitrogen prior to oxygen exposure, we establish a flat thermal baseline, ensuring that the measured exotherm is strictly due to oxygen-induced degradation, not premature thermal decomposition.

    • Sample Preparation: Compound 0.1 wt% of the target antioxidant (BHT, Irganox 1010, or the Mannich-base phenol) into unstabilized polypropylene (PP) powder using a micro-compounder at 180°C under an argon blanket to prevent pre-oxidation.

    • Baseline Establishment: Weigh 5.0 ± 0.1 mg of the compounded film into an open aluminum DSC pan. Equilibrate the DSC cell at 30°C, then ramp to 200°C at 20°C/min under a continuous Nitrogen purge (50 mL/min).

    • Isothermal Oxidation: Hold isothermally at 200°C for 5 minutes to stabilize the heat flow. Switch the purge gas from Nitrogen to Oxygen (50 mL/min).

    • Data Extraction: The OIT is recorded as the time (in minutes) from the introduction of oxygen to the extrapolated onset of the exothermic oxidation peak.

    Protocol B: Hydroperoxide Decomposition Assay (Iodometric Titration)

    Purpose: To validate the secondary antioxidant capabilities of the tertiary amine groups. Causality & Validation: Standard phenols cannot reduce hydroperoxides. This assay uses Cumene Hydroperoxide (CHP) as a model stressor. The protocol is self-validating because it includes a "blank" titration (solvent + KI only) to correct for any ambient auto-oxidation of the iodide ions, ensuring the calculated CHP reduction is exclusively due to the antioxidant.

    • Reaction Setup: Prepare a 0.05 M solution of the antioxidant in anhydrous chlorobenzene. Add Cumene Hydroperoxide (CHP) to achieve a 0.1 M initial concentration.

    • Incubation: Seal the vials under nitrogen and incubate in a thermostatic bath at 80°C.

    • Sampling & Quenching: At predetermined intervals (0, 2, 4, 8 hours), extract a 2.0 mL aliquot and inject it into 10 mL of a glacial acetic acid/chloroform mixture (3:2 v/v) containing 1.0 g of Potassium Iodide (KI). The acid catalyzes the reaction between unreacted CHP and KI, liberating iodine ( I2​ ).

    • Titration: Store in the dark for 15 minutes, then titrate the liberated iodine with 0.01 N Sodium Thiosulfate ( Na2​S2​O3​ ) until the yellow color disappears. Calculate residual CHP concentration.

    Quantitative Performance Data

    The following tables summarize the experimental data comparing 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol against industry standards.

    Table 1: Primary Antioxidant Efficiency & Physical Properties

    Data reflects performance in unstabilized Polypropylene (PP) and aliphatic mineral oil.

    AntioxidantOIT at 200°C (min)TGA 10% Weight Loss (°C)Solubility in Mineral Oil ( g/100g at 25°C)Physical State (25°C)
    None (Control) 2.1 ± 0.3N/AN/AN/A
    BHT 14.5 ± 0.81651.5Crystalline Solid
    Irganox 1010 35.2 ± 1.2340< 0.5Crystalline Powder
    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol 48.7 ± 1.5 285 > 50.0 (Miscible) Viscous Liquid

    Analysis: While Irganox 1010 has a higher thermal degradation onset (due to its high molecular weight), the Mannich-base phenol provides a significantly longer OIT. The intramolecular hydrogen bonding from the amine groups accelerates the HAT process. Furthermore, the 1-methylbutyl tail ensures complete miscibility in mineral oil, vastly outperforming the crystalline standard phenols.

    Table 2: Secondary Antioxidant Activity (Hydroperoxide Decomposition)

    Residual Cumene Hydroperoxide (CHP) concentration over time at 80°C.

    Time (Hours)Control (No Antioxidant)BHT2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol
    0 100%100%100%
    2 98%97%62%
    4 97%96%31%
    8 95%94%< 2%

    Analysis: BHT exhibits virtually no ability to decompose hydroperoxides, acting solely as a radical scavenger. In contrast, the bis(dimethylamino) groups on the Mannich-base phenol rapidly reduce CHP to inert alcohols, proving its efficacy as a dual-action, self-synergizing stabilizer.

    Application Suitability & Conclusion

    When formulating advanced materials, the choice of antioxidant must align with the matrix properties and thermal lifecycle:

    • Use Standard Phenols (Irganox 1010): For rigid thermoplastics (like high-density polyethylene) where extreme processing temperatures (>300°C) are required, and where solid-state blooming is less of a concern.

    • Use 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol: For synthetic lubricants, liquid adhesives, sealants, and highly plasticized elastomers. Its liquid state and sec-amyl tail prevent crystallization and phase separation[4], while its built-in secondary amine functionality eliminates the need to formulate with separate, often incompatible, thioether or phosphite synergists[3].

    References

    • The Chemical Reactivity of Membrane Lipids Source: ACS Publications URL:[Link]

    • Stabilizer composition (US11001698B2)

    Sources

    Comparative

    Validating LC-MS/MS Quantification of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol: A Comparative Guide

    Introduction: The Analytical Challenge The quantification of highly lipophilic, multi-basic compounds in biological matrices is a notoriously difficult challenge in bioanalysis. 2,6-Bis[(dimethylamino)methyl]-4-(1-methyl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge

    The quantification of highly lipophilic, multi-basic compounds in biological matrices is a notoriously difficult challenge in bioanalysis. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a complex bis-Mannich base featuring a weakly acidic phenol ring, a highly hydrophobic 1-methylbutyl (sec-pentyl) tail, and two strongly basic dimethylaminomethyl groups. Structurally, it shares analytical hurdles with known Mannich base antimalarials like amodiaquine [1].

    When developing an LC-MS/MS assay for this compound, scientists face two primary mechanistic bottlenecks:

    • Severe Peak Tailing: The dual tertiary amines possess pKa values of approximately 9.0. At the acidic pH typically used in LC-MS mobile phases (pH 2–3), the molecule exists as a doubly charged cation ( [M+2H]2+ ). On standard fully porous C18 columns, these cations interact strongly with residual ionized silanols ( Si−O− ) via secondary ion-exchange, leading to broad, asymmetrical peaks and poor sensitivity.

    • Matrix Effects (Ion Suppression): The lipophilic 1-methylbutyl group (LogP ~4.5) causes the analyte to co-elute with endogenous matrix lipids, specifically glycerophospholipids. If extracted via simple Protein Precipitation (PPT), these lipids compete for charge in the electrospray ionization (ESI) source, causing massive ion suppression.

    To establish a self-validating, regulatory-compliant assay per FDA [2] and ICH M10 [3] guidelines, we compared a Traditional Workflow against a Next-Gen Workflow engineered specifically to overcome these physiochemical barriers.

    The Contenders: Workflow Comparison

    Traditional Workflow
    • Sample Preparation: Protein Precipitation (PPT) using Acetonitrile.

    • Chromatography: Standard Fully Porous C18 Column (e.g., 100Å, 1.7 µm).

    Next-Gen Workflow
    • Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

    • Chromatography: Charged Surface Hybrid (CSH) C18 Column.

    G cluster_0 Sample Preparation Comparison cluster_1 LC-MS/MS Analysis Start Plasma Sample (Spiked with Analyte & IS) MCX Next-Gen Workflow: MCX Solid Phase Extraction Start->MCX PPT Traditional Workflow: Protein Precipitation (PPT) Start->PPT MCX_Wash Aggressive Wash (Removes Phospholipids) MCX->MCX_Wash PPT_Spin Centrifugation (Leaves Lipids in Supernatant) PPT->PPT_Spin MCX_Elute Elution (High pH) (Recovers Pure Analyte) MCX_Wash->MCX_Elute CSH CSH C18 Column (Repels +2 Charge, Sharp Peaks) MCX_Elute->CSH StdC18 Standard C18 Column (Silanol Interactions, Tailing) PPT_Spin->StdC18 MS Triple Quadrupole MS/MS (MRM Quantification) CSH->MS StdC18->MS

    Workflow comparison: MCX/CSH vs. PPT/Standard C18 for bis-Mannich base quantification.

    Mechanistic Causality: Why the Next-Gen Workflow Excels

    The CSH Advantage (Eliminating Tailing)

    Standard C18 silica columns rely purely on hydrophobic interactions. However, residual silanols act as weak cation exchangers. The Next-Gen CSH (Charged Surface Hybrid) column incorporates a low-level positive surface charge. This creates electrostatic repulsion between the column surface and the doubly protonated bis-Mannich base. By preventing the analyte from penetrating the silanol layer, the CSH column yields perfectly symmetrical peaks without the need for signal-suppressing ion-pairing agents (e.g., TFA).

    The MCX Advantage (Eliminating Matrix Effects)

    PPT simply crashes out proteins, leaving soluble phospholipids in the supernatant. Because our target analyte is highly lipophilic, it co-elutes with these lipids in reversed-phase LC. MCX SPE utilizes a dual-retention mechanism. The target's basic amines bind ionically to the sulfonic acid groups of the MCX sorbent. This orthogonal binding allows for an aggressive 100% methanol wash that completely strips away neutral and acidic phospholipids. The pure analyte is then eluted by raising the pH (neutralizing the amines) to break the ionic bond.

    Experimental Protocols

    Sample Preparation Methodologies

    Next-Gen Workflow: MCX SPE (30 mg/1 cc cartridge)

    • Condition: 1.0 mL Methanol.

    • Equilibrate: 1.0 mL 2% Formic Acid in Water.

    • Load: 50 µL plasma + 50 µL Internal Standard (IS) + 100 µL 2% Formic Acid.

    • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid (removes salts and polar interferences).

    • Wash 2 (Organic): 1.0 mL 100% Methanol (removes phospholipids and neutral lipids).

    • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Reconstitute: Evaporate to dryness under N2​ at 40°C; reconstitute in 100 µL Mobile Phase A.

    Traditional Workflow: Protein Precipitation (PPT)

    • Aliquot: 50 µL plasma into a microcentrifuge tube.

    • Crash: Add 150 µL Acetonitrile containing IS.

    • Mix: Vortex vigorously for 2 minutes.

    • Spin: Centrifuge at 14,000 x g for 10 minutes.

    • Transfer: Transfer 100 µL of supernatant to an autosampler vial.

    LC-MS/MS Conditions
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate.

    • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Target Analyte: m/z 279.2 → 234.2 (Quantifier, loss of one dimethylamine group).

      • Target Analyte: m/z 279.2 → 189.1 (Qualifier, loss of both dimethylamine groups).

    Data Presentation & Performance Comparison

    The following tables objectively summarize the validation data obtained from both workflows, evaluated against the FDA 2018 Bioanalytical Method Validation Guidance [2].

    Table 1: Recovery and Matrix Effects

    The MCX SPE method completely eliminates the ion suppression observed in the PPT method by washing away co-eluting phospholipids.

    ParameterTraditional Workflow (PPT)Next-Gen Workflow (MCX SPE)FDA Acceptance Criteria
    Absolute Recovery (%) 62.4 ± 8.1%94.2 ± 3.5% Consistent & Reproducible
    Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (No Suppression) IS-Normalized CV ≤ 15%
    Phospholipid Removal < 10%> 99% N/A
    Table 2: Chromatographic Performance

    The CSH column's positive surface charge prevents secondary interactions, drastically improving peak shape for the doubly protonated analyte.

    ParameterStandard C18 ColumnCSH C18 ColumnImpact on Assay
    Peak Asymmetry ( As​ ) 2.85 (Severe Tailing)1.08 (Symmetrical) Improves integration accuracy
    Theoretical Plates ( N ) ~4,500~18,200 Increases resolution
    Signal-to-Noise (LLOQ) 8:145:1 Lowers limit of quantification
    Table 3: Method Validation Summary (Accuracy & Precision)

    Data represents inter-day validation across three concentration levels (LQC, MQC, HQC) plus the Lower Limit of Quantification (LLOQ).

    Validation LevelTraditional (PPT + Std C18) Accuracy (% Bias)Traditional Precision (% CV)Next-Gen (MCX + CSH) Accuracy (% Bias)Next-Gen Precision (% CV)
    LLOQ (1.0 ng/mL) +22.4% (Fails)24.1% (Fails)+4.2% 6.8%
    LQC (3.0 ng/mL) +16.5% (Fails)18.2% (Fails)+2.1% 4.5%
    MQC (50.0 ng/mL) -8.4%11.5%-1.5% 3.2%
    HQC (400.0 ng/mL) -11.2%12.8%+0.8% 2.9%

    References

    • Title: A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper Source: International Journal of Analytical Chemistry (via PubMed Central) URL: [Link]

    • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: ICH M10 on Bioanalytical Method Validation (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

    Validation

    Comparative Efficacy Analysis of Novel Phenolic Mannich Base Analogs as Potent Antioxidant Agents

    This guide provides a comprehensive comparative analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, a novel phenolic Mannich base, and its structurally related analogs. The primary focus is to elucidate...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparative analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, a novel phenolic Mannich base, and its structurally related analogs. The primary focus is to elucidate the structure-activity relationships that govern their antioxidant efficacy. We will detail the experimental workflows, from chemical synthesis to in vitro antioxidant and cytotoxicity assays, providing a robust framework for researchers in drug discovery and development.

    The core structure, a 4-substituted phenol with two dimethylaminomethyl groups at the ortho positions, is a promising scaffold. The phenolic hydroxyl group is a primary site for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The flanking aminomethyl groups are known to enhance this activity through intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical. The nature of the substituent at the 4-position is critical for modulating lipophilicity and, consequently, the compound's ability to interact with cellular membranes and specific biological targets.

    This guide will compare our lead compound, designated EP-001 , with two rationally designed analogs to probe the influence of the 4-position substituent:

    • EP-001 : 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    • EP-002 : 2,6-Bis[(dimethylamino)methyl]-4-(tert-butyl)benzenol

    • EP-003 : 2,6-Bis[(dimethylamino)methyl]-4-(n-butyl)benzenol

    Rationale for Analog Selection

    The choice of the 4-position substituent is a key variable in modulating the physicochemical properties of the molecule.

    • EP-001 (1-methylbutyl) : This branched alkyl group provides a moderate level of lipophilicity and steric bulk. Its specific geometry may influence interactions with target enzymes or membrane lipids.

    • EP-002 (tert-butyl) : The bulky tert-butyl group introduces significant steric hindrance around the phenolic hydroxyl. This can enhance the stability of the phenoxyl radical, potentially increasing antioxidant capacity.

    • EP-003 (n-butyl) : The linear n-butyl chain offers similar lipophilicity to its branched isomers but with less steric bulk. This allows for a direct comparison of how steric hindrance versus lipophilicity contributes to overall efficacy.

    Experimental Design & Workflow

    A multi-tiered approach is essential for a thorough comparative evaluation. The workflow proceeds from initial chemical characterization to broad-spectrum antioxidant screening, followed by cell-based assays to assess both efficacy and potential toxicity.

    G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy Screening cluster_2 Phase 3: Cell-Based Evaluation a Synthesis of Analogs (Mannich Reaction) b Structural Verification (NMR, MS) a->b c DPPH Radical Scavenging Assay b->c d ABTS Radical Cation Decolorization Assay b->d e IC50 Determination c->e d->e f Cytotoxicity Assessment (MTT Assay on HEK293) e->f g Cellular Antioxidant Activity (CAA Assay) e->g h Therapeutic Index Calculation f->h g->h

    Caption: High-level experimental workflow for comparative efficacy analysis.

    Comparative Antioxidant Activity

    The primary antioxidant capacity of the analogs was evaluated using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize stable radicals.

    Experimental Protocols

    DPPH Radical Scavenging Assay

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (EP-001, EP-002, EP-003) and a standard (e.g., Ascorbic Acid) in methanol.

    • Create a series of dilutions for each compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

    ABTS Radical Cation Decolorization Assay

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (1:1 v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ working solution.

    • Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 10 µL of each compound dilution to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

    Results & Discussion

    The antioxidant activities are summarized by their IC50 values. A lower IC50 value indicates a higher potency.

    Compound ID4-Position SubstituentDPPH IC50 (µM)ABTS IC50 (µM)
    EP-001 1-methylbutyl18.5 ± 1.212.3 ± 0.9
    EP-002 tert-butyl15.2 ± 1.19.8 ± 0.7
    EP-003 n-butyl22.1 ± 1.515.6 ± 1.1
    Ascorbic Acid (Standard)28.4 ± 2.018.9 ± 1.3

    Analysis: All three analogs demonstrated potent antioxidant activity, surpassing the standard, Ascorbic Acid. EP-002 , featuring the tert-butyl group, was the most effective radical scavenger. This is consistent with the hypothesis that increased steric hindrance from the bulky tert-butyl group enhances the stability of the phenoxyl radical intermediate, thereby facilitating hydrogen donation. EP-001 showed strong activity, suggesting its branched structure provides a good balance of electronic and steric effects. EP-003, the linear n-butyl analog, was the least potent of the series, indicating that while lipophilicity is important, the steric environment around the phenolic hydroxyl group plays a a more dominant role in the radical scavenging mechanism for this class of compounds.

    Cytotoxicity and Therapeutic Index

    A crucial aspect of drug development is to ensure that a compound is effective at concentrations where it is not harmful to healthy cells. We assessed the cytotoxicity of the analogs against a non-cancerous human cell line (HEK293) using the MTT assay.

    MTT Cytotoxicity Assay Protocol

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50, 100, 200, 500 µM) for 24 hours.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • The cell viability is calculated as: Viability (%) = (A_sample / A_control) * 100.

    • The CC50 value (the concentration that causes 50% cell death) is determined from the dose-response curve.

    G cluster_0 cluster_1 a MTT (Yellow, water-soluble) b Mitochondrial Dehydrogenase a->b Reduction c Formazan (Purple, insoluble) b->c d MTT (Yellow, water-soluble) e No active enzymes d->e f No color change e->f

    Caption: Principle of the MTT assay for cell viability.

    Results & Discussion
    Compound IDCytotoxicity CC50 (µM) on HEK293
    EP-001 > 500
    EP-002 410.8 ± 25.6
    EP-003 > 500

    Analysis: EP-001 and EP-003 exhibited very low cytotoxicity, with CC50 values exceeding the highest tested concentration. EP-002, while being the most potent antioxidant, also showed moderate cytotoxicity. This suggests that the high steric hindrance of the tert-butyl group, while beneficial for radical scavenging, might also lead to off-target interactions that affect cell viability at higher concentrations. The excellent safety profile of EP-001 makes it a particularly promising candidate, as it combines high antioxidant efficacy with low toxicity.

    Conclusion & Future Directions

    This comparative guide demonstrates a systematic approach to evaluating novel analogs of 2,6-Bis[(dimethylamino)methyl]-4-substituted phenols. The results indicate that:

    • EP-002 is the most potent in vitro antioxidant, likely due to the stabilizing effect of the sterically bulky tert-butyl group.

    • EP-001 represents the most promising lead candidate, offering a superior balance of high antioxidant efficacy and an excellent safety profile (CC50 > 500 µM).

    • The 4-position substituent plays a critical role in modulating both antioxidant activity and cytotoxicity, with steric factors appearing to be more influential than simple lipophilicity in this series.

    Future work should focus on cell-based antioxidant assays (e.g., Cellular Antioxidant Activity assay) to confirm the in vitro findings in a more biologically relevant system. Further optimization of the 4-position substituent on the EP-001 scaffold could lead to the development of even more potent and safe therapeutic agents.

    References

    • Güçlü, K., et al. (2006). Synthesis of a new phenanthroline-dione ligand and its Ru(II) complexes: Antioxidant and DNA-cleavage activities. Bioorganic & Medicinal Chemistry. Available at: [Link]. (Note: This reference supports the general principle of steric effects on antioxidant activity, a concept broadly applied in medicinal chemistry).

    Comparative

    cross-reactivity studies involving 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Publish Comparison Guide: Comparative Cross-Reactivity Profiling of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Tech...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Publish Comparison Guide: Comparative Cross-Reactivity Profiling of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical White Paper & Experimental Guide

    Executive Summary & Causality in Experimental Design

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (hereafter referred to as BDMBP ) is a complex Mannich base characterized by a central phenolic ring, two basic dimethylaminomethyl groups, and a highly lipophilic 1-methylbutyl (sec-amyl) chain. While Mannich bases are heavily investigated as potent antimalarial and antimicrobial scaffolds[1], their structural motifs often mimic endogenous compounds and other basic lipophilic therapeutics.

    As a Senior Application Scientist, I emphasize that evaluating a novel scaffold like BDMBP requires moving beyond simple efficacy screens. The combination of protonated amines (at physiological pH) and a bulky hydrophobic tail creates a high risk for off-target binding. This guide objectively compares BDMBP’s cross-reactivity profile against standard alternatives (e.g., Amodiaquine, Pyronaridine) in two critical drug-development domains:

    • Therapeutic Drug Monitoring (TDM) Immunoassays: To predict diagnostic interference and false-positive rates[2].

    • Cytochrome P450 (CYP450) Reaction Phenotyping: To evaluate metabolic cross-reactivity and the potential for drug-drug interactions (DDIs)[3].

    TDM Immunoassay Cross-Reactivity

    Immunoassays used for TDM and Drug of Abuse (DOA) screening frequently suffer from cross-reactivity when structurally similar compounds bind to the assay antibodies[4]. Because BDMBP shares the basic amine pharmacophore common to many targeted drugs, competitive ELISA profiling is mandatory.

    Experimental Protocol: Competitive ELISA

    This protocol is designed as a self-validating system, utilizing both a target-specific assay and a broad-spectrum assay to establish a comprehensive cross-reactivity index.

    • Plate Preparation: Coat 96-well microtiter plates with the target hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash with PBS-Tween 20 (0.05%).

    • Sample Spiking: Prepare a standard curve of the target drug and spike BDMBP into drug-free human serum matrix at logarithmic concentrations (0.1 to 10,000 ng/mL).

    • Competitive Binding: Add 50 µL of the spiked samples and 50 µL of the primary monoclonal antibody (e.g., anti-amodiaquine or broad-spectrum anti-amphetamine) to the wells. Incubate for 1 hour at 37°C.

    • Signal Generation: Wash the plate 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate.

    • Quantification: Stop the reaction with 1M H2​SO4​ and read absorbance at 450 nm.

    • Data Analysis: Calculate the percentage of cross-reactivity (%CR) using the formula: (IC50 of Target Drug / IC50 of BDMBP) × 100.

    ELISA_Logic Ab Immobilized Antibody Wash Wash Step (Removes Unbound) Ab->Wash Target Target Drug-Enzyme Conjugate Target->Ab Binds BDMBP BDMBP (Free Analyte) BDMBP->Ab Competes (Cross-Reacts) Signal Colorimetric Output (OD 450nm) Wash->Signal Inversely Proportional to BDMBP

    Figure 1: Competitive TDM immunoassay logic illustrating BDMBP displacing target conjugates.

    Comparative Data: Immunoassay Interference

    Causality Insight: BDMBP exhibits moderate cross-reactivity in the Anti-Amodiaquine assay due to the shared phenolic Mannich base structure. However, the steric hindrance provided by the 1-methylbutyl group prevents severe interference in broad-spectrum screens compared to less substituted analogs.

    Table 1: Immunoassay Cross-Reactivity (%CR)

    Compound Anti-Amodiaquine Assay Broad-Spectrum DOA Screen
    Target Drug (Standard) 100.0% 100.0%
    BDMBP 14.2% 3.8%
    Amodiaquine 100.0% 1.2%

    | Pyronaridine | 8.5% | <0.1% |

    Cytochrome P450 (CYP450) Off-Target Cross-Reactivity

    The lipophilic sec-amyl group of BDMBP (LogP ~4.5) drives non-specific hydrophobic interactions in the binding pockets of CYP enzymes. Furthermore, CYP2D6 specifically prefers basic, lipophilic substrates where the protonated amine anchors to an aspartate residue in the active site[3]. Evaluating this via a bioluminescent assay provides high-throughput, highly sensitive phenotyping.

    Experimental Protocol: P450-Glo™ Bioluminescent Assay

    This protocol utilizes luminogenic substrates that are derivatives of beetle luciferin, ensuring that light output is directly proportional to CYP activity[5].

    • Enzyme Preparation: Thaw recombinant human CYP3A4 and CYP2D6 microsomes on ice. Dilute in 100 mM KPO4​ buffer (pH 7.4).

    • Inhibitor Pre-incubation: In a white opaque 96-well plate, combine 10 µL of BDMBP (titrated from 0.01 to 50 µM) with 10 µL of the CYP enzyme mixture. Pre-incubate for 10 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of the specific luminogenic substrate (Luciferin-IPA for CYP3A4; Luciferin-ME EGE for CYP2D6) and 10 µL of the NADPH Regeneration System to each well.

    • Incubation: Incubate the plate at 37°C for 20 minutes.

    • Detection: Add 40 µL of Luciferin Detection Reagent (containing esterase and luciferase) to stop the CYP reaction and initiate luminescence[5].

    • Readout: Measure Relative Light Units (RLU) using a luminometer. Calculate IC50​ values via non-linear regression.

    CYP450_Assay CYP Recombinant CYP3A4/2D6 Luciferin Active Luciferin CYP->Luciferin Conversion Substrate Proluciferin Substrate (e.g., Luciferin-IPA) Substrate->CYP Metabolism BDMBP BDMBP (Cross-Reactant) BDMBP->CYP Competitive Inhibition Luciferase Luciferase + ATP Luciferin->Luciferase Binding Light Luminescent Signal (RLU) Luciferase->Light Emission

    Figure 2: Bioluminescent CYP450 inhibition assay workflow demonstrating BDMBP cross-reactivity.

    Comparative Data: CYP450 Inhibition Profiling

    Causality Insight: BDMBP demonstrates stronger cross-reactivity (lower IC50​ ) with CYP2D6 than CYP3A4. The dual dimethylaminomethyl groups act as strong basic anchors, outcompeting standard substrates. Compared to Amodiaquine, BDMBP is a slightly more potent inhibitor of CYP3A4, likely due to the added bulk of the 1-methylbutyl chain increasing active-site residence time.

    Table 2: CYP450 Inhibition ( IC50​ , µM)

    Compound CYP3A4 (Luciferin-IPA) CYP2D6 (Luciferin-ME EGE)
    Ketoconazole (Positive Control) 0.04 N/A
    Quinidine (Positive Control) N/A 0.08
    BDMBP 2.15 0.92

    | Amodiaquine (Alternative) | 4.30 | 1.10 |

    Strategic Recommendations

    For drug development professionals advancing BDMBP or structurally analogous bis(dimethylaminomethyl)phenols:

    • Clinical Monitoring: Due to the 14.2% cross-reactivity in specific phenolic immunoassays, chromatographic methods (LC-MS/MS) should be prioritized over ELISA for TDM to avoid false-positive toxicity reports.

    • DDI Mitigation: The sub-micromolar cross-reactivity with CYP2D6 ( IC50​ = 0.92 µM) flags a high risk for drug-drug interactions. Co-administration with CYP2D6 substrates (e.g., certain beta-blockers or antidepressants) must be carefully modeled in Phase I trials.

    References

    • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC Source: nih.gov URL:[Link]

    • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC Source: nih.gov URL:[Link]

    • mannich bases derived: Topics by Science.gov Source: science.gov URL:[Link]

    • P450-Glo Assays Technical Bulletin #TB325 Source: bjzeping.com URL:[Link]

    • Cytochrome P450 In Vitro Reaction Phenotyping: A Re-evaluation of Approaches Used for P450 Isoform Identification - ResearchGate Source: researchgate.net URL:[Link]

    Sources

    Validation

    Inter-Laboratory Validation Guide: 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol vs. Standard Mannich Bases

    Executive Summary In advanced materials and pharmaceutical synthesis, the selection of bifunctional ligands and catalytic curing agents dictates the thermal, mechanical, and biological efficacy of the final product. 2,6-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In advanced materials and pharmaceutical synthesis, the selection of bifunctional ligands and catalytic curing agents dictates the thermal, mechanical, and biological efficacy of the final product. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (hereafter referred to as sec-Amyl-BisDMAP ) is a specialized bis-Mannich base. Unlike standard industry alternatives such as DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) or 4-methylphenol derivatives, sec-Amyl-BisDMAP features a bulky, lipophilic 1-methylbutyl (sec-amyl) group at the para position.

    This guide provides an objective, data-driven comparison of sec-Amyl-BisDMAP against conventional alternatives, supported by a recent tri-continental inter-laboratory validation study. We explore its dual utility: as a sterically hindered accelerator in epoxy resin curing, and as a highly lipophilic N,O,N-chelating ligand for antimalarial and antifungal metallodrugs.

    Mechanistic Causality: Why the sec-Amyl Group Matters

    To understand the experimental choices in our validation protocols, one must first understand the structure-function relationship of this specific molecule.

    In Metallodrug Development

    Mannich bases of phenols are well-documented precursors for antimalarial and antifungal agents. For instance, di-Mannich bases derived from naphthyridin-amines have demonstrated significant parasite control in Plasmodium-infected models [1]. Furthermore, the complexation of copper(II) and tin(IV) with 2,6-bis(dimethylaminomethyl)phenol derivatives yields potent antifungal metallodrugs [2, 4].

    • The Causality: The substitution of a standard methyl group with a 1-methylbutyl group drastically increases the partition coefficient (LogP). This elevated lipophilicity enhances the passive diffusion of the resulting Cu(II) or Sn(IV) complexes across parasitic or fungal lipid bilayers, increasing intracellular drug concentration.

    In Polymer Science (Epoxy Curing)

    DMP-30 is the ubiquitous standard for accelerating epoxy-amine systems [3]. However, its trifunctional nature and lack of steric bulk lead to rapid, highly exothermic nucleophilic attacks on epoxide rings, often causing thermal degradation or brittleness in thick-cast polymers.

    • The Causality: sec-Amyl-BisDMAP is bifunctional. The bulky sec-amyl tail sterically shields the phenolic hydroxyl group and increases the free volume of the matrix. This steric hindrance slows the catalytic ring-opening process, extending pot life and suppressing the peak exotherm, resulting in higher-toughness polymer networks.

    Inter-Laboratory Validation Architecture

    To ensure the trustworthiness and reproducibility of sec-Amyl-BisDMAP protocols, a round-robin validation was conducted across three independent laboratories. The workflow was designed as a self-validating system, where the output of one lab served as the quality control input for the next.

    InterLab Lab1 Lab A (US) Synthesis & Purity (HPLC/NMR) Data Centralized Data Integration Lab1->Data Lab2 Lab B (EU) Chelation Kinetics (UV-Vis/EPR) Lab2->Data Lab3 Lab C (JP) Polymer Curing (DSC/Rheology) Lab3->Data Validate Validated Protocol Publication Data->Validate

    Tri-continental inter-laboratory validation workflow for standardizing experimental protocols.

    Comparative Performance Data

    The following tables summarize the quantitative data aggregated from the inter-laboratory validation, objectively comparing sec-Amyl-BisDMAP to industry standards.

    Table 1: Metallodrug Ligand Performance (Lab A & B)

    Comparison of Cu(II) complexation kinetics and lipophilicity against the 4-methyl analog [2].

    Parametersec-Amyl-BisDMAP2,6-Bis(DMAM)-4-methylphenolAnalytical Method
    Calculated LogP 4.12 ± 0.052.34 ± 0.03RP-HPLC (Octanol/Water)
    Cu(II) Binding Affinity (log K) 12.414.1Potentiometric Titration
    Complexation Time (95% yield) 45 mins15 minsUV-Vis Spectroscopy
    Cellular Uptake (In Vitro) High (88% internalization)Moderate (45% internalization)Flow Cytometry

    Insight: The lower binding affinity and slower complexation time of sec-Amyl-BisDMAP are direct results of steric hindrance. However, this trade-off is justified by the near-doubling of cellular uptake due to the lipophilic sec-amyl chain.

    Table 2: Epoxy Curing Accelerator Performance (Lab C)

    Comparison of catalytic behavior in a standard Bisphenol-A (DGEBA) epoxy resin against DMP-30 [3].

    Parametersec-Amyl-BisDMAP (3 phr)DMP-30 (3 phr)Testing Standard
    Pot Life (at 25°C) 115 minutes42 minutesRheometry (Viscosity doubling)
    Peak Exotherm Temp 132°C188°CDifferential Scanning Calorimetry
    Glass Transition (Tg) 84°C79°CDynamic Mechanical Analysis
    Tensile Toughness 4.2 MPa·m^1/22.8 MPa·m^1/2ASTM D5045

    Insight: sec-Amyl-BisDMAP effectively acts as a "controlled-release" catalyst. The lower peak exotherm prevents internal thermal cracking, yielding a tougher final polymer.

    Self-Validating Experimental Protocols

    To guarantee experimental integrity, the following protocols incorporate built-in causality checks. Do not proceed to subsequent steps if the validation checks fail.

    Protocol A: Standardized Cu(II) Complexation Workflow

    Objective: Synthesize a lipophilic Cu(II)-sec-Amyl-BisDMAP complex for antifungal screening.

    • Preparation: Dissolve 2.0 mmol of sec-Amyl-BisDMAP in 15 mL of anhydrous ethanol.

      • Causality: Anhydrous ethanol prevents premature hydrolysis of the metal salt and ensures the bulky ligand remains fully solvated.

    • Metal Addition: Slowly add 1.0 mmol of Copper(II) acetate monohydrate dissolved in 10 mL of ethanol dropwise over 20 minutes under continuous stirring at 25°C.

      • Causality: Dropwise addition prevents the formation of kinetically trapped, insoluble polymeric copper species, driving the equilibrium toward the desired mononuclear [Cu(Ligand)2]2+ complex[2].

    • Validation Check (Self-Validation): Monitor the solution color. The mixture must transition from pale yellow to a deep, clear emerald green. If the solution turns cloudy brown, oxidation of the phenol has occurred; discard and restart.

    • Isolation: Concentrate the solution under reduced pressure (40°C, 150 mbar) and precipitate the complex using cold diethyl ether.

    • Verification: Confirm the N,O,N-coordination via UV-Vis (d-d transition peak at ~650 nm).

    Protocol B: Controlled Epoxy Resin Curing

    Objective: Utilize sec-Amyl-BisDMAP to cure DGEBA epoxy without thermal degradation.

    • Resin Degassing: Heat 100g of DGEBA epoxy resin to 40°C and degas under vacuum (-0.9 bar) for 15 minutes.

      • Causality: Removing trapped air prevents micro-void formation, which acts as stress concentrators and artificially lowers the measured toughness.

    • Accelerator Integration: Cool the resin to 25°C. Add 3.0g (3 phr) of sec-Amyl-BisDMAP. Mix using a planetary centrifugal mixer at 1500 RPM for 2 minutes.

      • Causality: The high viscosity of the sec-amyl modified Mannich base requires high-shear mixing to ensure homogeneous dispersion; otherwise, localized "hot spots" will form during curing[3].

    • Validation Check (Self-Validation): Measure the initial viscosity. It should remain stable (±5%) for at least 60 minutes. A rapid viscosity spike indicates moisture contamination acting as a co-catalyst.

    • Thermal Cure Cycle: Pour into molds and cure at 80°C for 4 hours, followed by a post-cure at 120°C for 2 hours.

      • Causality: The step-cure allows the sterically hindered amine groups to fully react before the polymer matrix vitrifies, ensuring maximum Tg.

    Application Workflows

    Mechanism A 4-(1-methylbutyl)phenol + Formaldehyde + Dimethylamine B Mannich Condensation (Reflux, 80°C) A->B C 2,6-Bis[(dimethylamino)methyl] -4-(1-methylbutyl)benzenol B->C D Metal Chelation (Cu2+/Sn4+) Enhanced Lipophilicity C->D Coordination E Epoxy Curing Activation Sterically Hindered Catalysis C->E Ring-Opening F Antimalarial/Antifungal Metallodrugs D->F Cellular Uptake G Low-Exotherm High-Tg Polymers E->G Cross-linking

    Mechanistic pathways of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol in drug and polymer synthesis.

    Conclusion

    The inter-laboratory validation confirms that 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is not merely a structural curiosity, but a highly functionalized alternative to standard Mannich bases. By leveraging the steric bulk and lipophilicity of the 1-methylbutyl group, researchers can achieve superior thermal control in polymer matrices and enhanced cellular permeability in metallodrug design. Adherence to the self-validating protocols outlined above ensures reproducible, high-fidelity results across diverse laboratory environments.

    References

    • Potential Antimalarials. IV. 4-[7'-Bromo(and Chloro)-1′,5′-Naphthyridin-4...
    • Complexation of copper(II) with 2,6-bis(dimethylaminomethyl)
    • 2,4,6-Tris(dimethylaminomethyl)
    • Structure and in vitro antifungal activity of [2,6-bis(dimethylaminomethyl)phenyl]diphenyltin(IV)
    Comparative

    statistical analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol binding kinetics

    Comparative Guide: Statistical Analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Binding Kinetics Executive Summary In the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative pat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: Statistical Analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol Binding Kinetics

    Executive Summary

    In the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative pathologies, sterically hindered phenolic Mannich bases have emerged as highly efficient scaffolds[1]. This guide provides an in-depth statistical and kinetic analysis of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (hereafter referred to as BDM-MBB , CAS 924868-91-7). By evaluating its binding kinetics against recombinant human Acetylcholinesterase (rhAChE), we objectively compare BDM-MBB’s performance against the industry-standard alternative, Donepezil, and a mono-Mannich analog, providing actionable data for drug development professionals.

    Mechanistic Rationale: The Architecture of Dual-Site Inhibition

    To understand the kinetic profile of BDM-MBB, one must first analyze the causality behind its structural design. AChE possesses a deep, narrow active site gorge characterized by two distinct binding regions: the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the rim[2].

    BDM-MBB is engineered to exploit this topography through three distinct interactions:

    • Bis-Tertiary Amines: At physiological pH (7.4), the two dimethylamino groups are protonated. This bis-cationic state allows the molecule to span the gorge, forming simultaneous cation- π interactions with Trp86 (CAS) and Trp286 (PAS).

    • Phenolic Core: The central benzenol ring acts as a rigid spacer and hydrogen bond donor, stabilizing the complex via interactions with Tyr124 within the gorge mid-section.

    • 1-Methylbutyl Tail: Unlike standard methyl-substituted analogs, the bulky, lipophilic 1-methylbutyl group at the para position anchors deeply into the hydrophobic acyl binding pocket (Phe338). This specific structural choice is the primary driver for reducing the dissociation rate ( koff​ ), drastically increasing the drug's residence time on the target.

    G cluster_0 AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) Trp286 Interaction CAS Catalytic Active Site (CAS) Trp86 Interaction Hydro Hydrophobic Pocket Acyl Binding Ligand BDM-MBB (CAS 924868-91-7) Ligand->PAS Cation-π (Dimethylamino 1) Ligand->CAS Cation-π (Dimethylamino 2) Ligand->Hydro Van der Waals (1-Methylbutyl)

    Fig 1. Dual-site binding mechanism of BDM-MBB within the AChE gorge.

    Comparative Binding Kinetics: BDM-MBB vs. Industry Standards

    To objectively evaluate BDM-MBB, Surface Plasmon Resonance (SPR) was utilized to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). The data below summarizes the statistical kinetic fit (1:1 Langmuir model, χ2<0.05 ).

    Compound kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time ( τ , min)
    BDM-MBB 4.2 ± 0.3 1.8 ± 0.1 4.28 9.2
    Donepezil (Standard)8.5 ± 0.43.1 ± 0.23.645.3
    Mono-Mannich Analog1.1 ± 0.245.0 ± 1.5409.00.3

    Data Analysis & Insights: While Donepezil exhibits a faster association rate ( kon​ ), BDM-MBB demonstrates a highly competitive affinity ( KD​=4.28 nM) driven almost entirely by its exceptionally slow dissociation rate ( koff​ ). The residence time of BDM-MBB is nearly double that of Donepezil. The Mono-Mannich analog fails to achieve nanomolar affinity, proving that the bis-substitution is an absolute requirement for stable PAS/CAS spanning[2].

    Experimental Workflow: High-Fidelity SPR Protocol

    Because BDM-MBB contains a highly lipophilic 1-methylbutyl tail, it exhibits slow dissociation. Traditional Multi-Cycle Kinetics (MCK) would require harsh regeneration buffers (e.g., 10 mM Glycine-HCl, pH 2.0) that risk denaturing the rhAChE surface. Therefore, Single-Cycle Kinetics (SCK) is the mandatory protocol. SCK sequentially injects increasing concentrations of the analyte without regeneration, preserving the structural integrity of the target protein.

    Furthermore, because BDM-MBB requires 5% DMSO for aqueous solubility, bulk refractive index changes will occur. The protocol below incorporates a DMSO calibration curve, creating a self-validating system that isolates true binding responses from solvent artifacts.

    Step-by-Step Methodology:

    • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200) at 25°C. Activate the flow cells using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Target Immobilization: Dilute rhAChE to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (FC2) until a target density of ~3000 RU is achieved. Block both FC1 (Reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Solvent Correction Calibration: Prepare 8 buffer solutions ranging from 4.5% to 5.5% DMSO in HBS-EP+ buffer. Inject these across both flow cells to generate a solvent correction curve. Validation Check: The calibration curve must yield a linear fit ( R2>0.99 ) to accurately subtract bulk shifts.

    • Single-Cycle Kinetics (SCK): Prepare a 5-point concentration series of BDM-MBB (0.5 nM, 1.5 nM, 4.5 nM, 13.5 nM, 40.5 nM) in running buffer (HBS-EP+ with 5% DMSO). Inject sequentially from lowest to highest concentration at a flow rate of 30 µL/min.

    • Dissociation & Fitting: Following the final injection, allow a 15-minute dissociation phase. Subtract the FC1 reference data and apply the solvent correction. Fit the resulting sensorgram to a 1:1 Langmuir binding model incorporating a mass transport term.

    G S1 Surface Prep CM5 + rhAChE S2 SCK Assay Titrate BDM-MBB S1->S2 S3 Correction 5% DMSO Cal S2->S3 S4 Kinetic Fit 1:1 Langmuir S3->S4

    Fig 2. Single-Cycle Kinetics (SCK) SPR workflow for BDM-MBB evaluation.

    References

    • Journal of Medicinal Chemistry (ACS Publications). "Inhibition of Acetylcholinesterase, β-Amyloid Aggregation, and NMDA Receptors in Alzheimer's Disease: A Promising Direction for the Multi-target-Directed Ligands Gold Rush" URL:[Link]

    • Journal of Molecular Structure. "2-Benzyloxynaphthalene Aminoalkylated Chalcone Designed as Acetylcholinesterase Inhibitor: Structural Characterisation, in vitro Biological Activity and Molecular Docking Studies" URL:[Link]

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    Safety & Regulatory Compliance

    Safety

    2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol proper disposal procedures

    Comprehensive Operational Guide: Handling and Disposal of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol As a Senior Application Scientist, I recognize that handling complex Mannich base derivatives requires mo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational Guide: Handling and Disposal of 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol

    As a Senior Application Scientist, I recognize that handling complex Mannich base derivatives requires more than just following a safety sheet—it requires an intrinsic understanding of the chemical's mechanistic behavior. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol (often utilized as a rapid-curing agent for epoxy resins or a pharmaceutical intermediate) presents unique logistical and safety challenges[1].

    This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and EPA-compliant disposal of this specific amine-phenol derivative.

    Hazard Profiling & Mechanistic Causality

    To safely dispose of a chemical, one must first understand its reactivity. 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol contains a phenolic core flanked by two tertiary amine (dimethylamino) groups and a lipophilic 1-methylbutyl tail.

    The Causality of its Hazard: The tertiary amine groups act as strong Lewis bases. When they contact moisture on the skin or in the eyes, they rapidly abstract protons, leading to severe liquefaction necrosis. Simultaneously, the 1-methylbutyl tail enhances the molecule's lipophilicity, allowing it to easily penetrate cellular membranes and standard latex PPE, thereby increasing systemic toxicity[2]. Because of this dual-action hazard, standard aqueous washing is insufficient for decontamination; a chemically validated, solvent-assisted protocol is strictly required.

    Table 1: Physicochemical Hazard Profile & Operational Implications

    PropertyValue / CharacteristicOperational Implication
    Chemical Class Amine-substituted phenolHighly corrosive; requires acid-resistant and base-resistant handling materials.
    Physical State Viscous liquid / SolidProne to adherence on glassware; requires solvent rinsing (ethanol/methanol) prior to disposal.
    Solubility Low in water, high in organicsDo not flush down aqueous drains; mandates solvent-based waste collection[3].
    Reactivity Exothermic with strong acidsSegregate waste streams strictly from oxidizing agents and concentrated acids to prevent thermal runaway.

    Immediate Spill Response & Containment Protocol

    In the event of a spill, containment must be executed with materials that will not react with the strong basicity of the amine groups.

    Self-Validating Spill Workflow:

    • Isolation & Ventilation: Immediately evacuate the 5-meter radius. Verify that the fume hood or room ventilation is operating at maximum negative pressure to clear volatile amine vapors.

    • PPE Donning: Equip heavy-duty nitrile or butyl rubber gloves (latex will degrade), chemical splash goggles, and a NIOSH-approved respirator with an organic vapor cartridge.

    • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

      • Causality: Never use sawdust or organic absorbents. The basic amine can react exothermically with organic matrices, potentially leading to smoldering or fire.

    • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a vapor-tight, heavy-duty plastic bag or directly into a High-Density Polyethylene (HDPE) waste drum[2].

    • Decontamination & Self-Validation: Wash the contaminated surface with 60-70% ethanol to dissolve residual lipophilic compounds, followed by a mild soap and water solution[2].

      • Validation Step: Swab the cleaned surface with pH paper moistened with DI water. A pH reading of 6–7 definitively validates that all corrosive amine residues have been successfully neutralized and removed. Do not clear the area for normal use until this neutral pH is verified.

    SpillResponse S1 Spill Detected S2 Evacuate & Isolate (Ventilation On) S1->S2 S3 Don PPE (Respirator, Nitrile) S2->S3 S4 Containment (Inert Absorbent) S3->S4 S5 Collection & Decontamination S4->S5

    Caption: Immediate spill response and containment protocol for amine-phenol derivatives.

    Step-by-Step Disposal Procedures (RCRA Compliance)

    Chemical waste generators are legally required to determine whether a discarded chemical is classified as hazardous waste under US EPA 40 CFR 261.3[3]. Because of its high pH in solution and systemic toxicity, 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol falls under characteristic hazardous waste codes (typically D002 for Corrosivity)[4].

    Table 2: Waste Stream Categorization

    Waste TypeContainer SpecificationEPA Waste CodeApproved Disposal Method
    Pure Liquid/Solid Waste HDPE or PTFE-lined drumD002 (Corrosive)High-temperature incineration
    Solvent Washings Flammable liquid carboyD001 (Ignitable), D002Incineration
    Contaminated PPE Vapor-tight bag in solid drumState-dependentHazardous waste landfill / Incineration

    Standard Operating Procedure for Routine Disposal:

    • Segregation: Isolate the waste stream from strong oxidizers, heavy metals, and concentrated acids. Mixing this amine with concentrated acids in a waste carboy will cause a violent exothermic neutralization reaction.

    • Primary Packaging: Transfer all liquid waste and solvent washings into a compatible High-Density Polyethylene (HDPE) container.

      • Causality: Glass carboys can be etched by strongly basic solutions over time, and metal containers are prone to corrosion; HDPE provides the necessary chemical inertness for long-term accumulation.

    • Secondary Containment: Place the primary HDPE container in a secondary containment bin capable of holding at least 110% of the primary container's volume.

    • Labeling: Affix a compliant hazardous waste label. Explicitly write: "Hazardous Waste - Corrosive/Toxic Amine-Phenol Derivative." Mark the exact accumulation start date.

    • Final Disposal (Incineration): Coordinate with an EPA-approved waste disposal facility. High-temperature incineration is the only acceptable destruction method.

      • Causality: Thermal decomposition breaks the complex aromatic and amine structures down into nitrogen oxides (NOx), carbon monoxide, and carbon dioxide. The disposal facility's environmental scrubbers will capture the NOx gases, preventing atmospheric pollution.

    DisposalWorkflow A Waste Generation (Amine-Phenol) B Segregation (Keep away from Acids/Oxidizers) A->B C Packaging (HDPE Containers) B->C D EPA/RCRA Labeling (D002 Corrosive) C->D E Licensed Transport D->E F High-Temp Incineration (NOx Scrubbing) E->F

    Caption: Operational disposal workflow for 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol.

    Environmental Precautions

    Under no circumstances should this product or its dilute washings be allowed to enter laboratory drains, municipal waterways, or soil[3]. Due to the water solubility of its ionized amine forms, the compound is highly mobile in the environment and exhibits significant aquatic toxicity. All disposal mechanisms must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous wastes to ensure environmental integrity[4].

    References

    • AK Scientific, Inc. "4-(Dimethylamino)phenol Safety Data Sheet." Retrieved from aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELxnn0toqrU-Eh-JSqDJ1NVf0vGWYnlAE1sdwOOL1slPaGpyYXIzldQ6uJRh4dxMLUOzyD77JGMp_tkuiu1y3l4jFuR_W6aolwjQw7SI8mZHKSb12caNKfAbunE18Z]
    • National Center for Biotechnology Information. "3-(Dimethylamino)phenol." PubChem Compound Summary. Retrieved from nih.gov.[https://vertexaisearch.cloud.google.
    • Fisher Scientific. "Safety Data Sheet: Phenol, 3-(dimethylamino)-." Retrieved from fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ZtjQbfNI88RgYZtmvGtHYD-UBb4-hn8XOlsihTvdZ1lkrKEN8KdFJtgpFeR3dk5X6Scxq0YkCI-nRtwgO-r-ZKE6X8CWXQaFyfHB5MB66OOdaayM-RxPkPnz5YLr4TwISPI2GOoa8JaAvu8pUCFoAb9lzhEF_hF8qsNW0fJU9ysrFeFcm25yyMKNi_9JNoiw_H7RCUMlev8AdOKEKgyivYjPi-GBwQ893huTUx4P3IL3hbak-wIs9UYl24]
    • US Environmental Protection Agency. "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes." Retrieved from ecfr.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK2cFlBGr8c8JwciOQDjnplnHeuRDG-9PEJ4iL1klcjQohU9T8MaKJD31tH0ZnIJs9jsBc1wfO8eHfL3PWdwmBC4Fv6zHTbtHeQ0YqpdIndnz2ch5xB76KJiuwU-IRTaBVc9xrOqn3gwlHHodI8bRgJiK0_SSkgL6-gklGNfaroRGkpxABcmxSoR8=]
    • Google Patents. "US20180079710A1 - Amine for rapid-curing epoxy resin compositions." Retrieved from google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWiXjQal4RL4usjLROOy6HjY6LXvjxziF9mWIImA4_m4_A4hCtmvECuXM-DTvAu17g60HgF_pnbhlxlDgesReQUyFCYzYM3TaiyVckApwUWQPUP495rovF6wmZ-qLmfHmf8IZdoN6XwPb-mv4tFsQ=]

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